Bayogenin

Catalog No.
S647628
CAS No.
6989-24-8
M.F
C30H48O5
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bayogenin

CAS Number

6989-24-8

Product Name

Bayogenin

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1

InChI Key

RWNHLTKFBKYDOJ-JEERONPWSA-N

SMILES

Array

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C

The exact mass of the compound Bayogenin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Technical Guide: Bayogenin in Grindelia Species - Phytochemistry and Pharmacological Potential for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Grindelia species represent a promising source of bioactive compounds with significant therapeutic potential, particularly bayogenin, a triterpenoid sapogenin identified in several Grindelia species. This technical guide provides a comprehensive analysis of the phytochemical constituents and biological activities of Grindelia species, with emphasis on this compound content and pharmacological properties. The data compiled from recent scientific investigations demonstrate that Grindelia extracts and isolated compounds exhibit significant anti-inflammatory effects through modulation of respiratory epithelium and immune cell functions, alongside antimicrobial properties against respiratory pathogens. This profile supports the traditional use of Grindelia in treating respiratory conditions and provides a scientific basis for its potential application in modern drug development programs. Researchers will find detailed experimental protocols, quantitative compositional data, and mechanistic insights to facilitate further investigation of this valuable genus.

This compound Discovery in Grindelia Species

Botanical Sources and Identification

This compound has been confirmed as a constituent in multiple Grindelia species through rigorous phytochemical analysis. The initial discovery was reported in a 1990 phytochemical study that identified this compound as one of several triterpenoid sapogenins in Grindelia species. The research employed comprehensive chromatographic and spectroscopic techniques to isolate and characterize the sapogenin constituents from Grindelia plant material [1].

Table: this compound-Containing Grindelia Species

Species Plant Part Analyzed This compound Abundance Identification Method
Grindelia robusta Aerial parts Minor component TLC, NMR, MS
Grindelia lanceolata Aerial parts Minor component TLC, NMR, MS
Grindelia squarrosa Aerial parts Minor component TLC, NMR, MS

The study revealed that This compound exists as a minor sapogenin component in Grindelia species, with the principal sapogenin identified as a novel natural product named grindeliasapogenin D (2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide). Additional sapogenins present included oleanolic acid, a well-known triterpenoid compound with documented pharmacological activities [1].

The saponin fraction containing these sapogenins demonstrated strong haemolytic activity, a characteristic property of saponin compounds. Interestingly, the research concluded that the antibiotic potency of Grindelia crude drugs is not associated with the saponin fraction but appears to be primarily attributable to the resin fraction of the plant [1].

Comprehensive Chemical Composition of Grindelia Species

Essential Oil Profiles

Grindelia species contain complex essential oil mixtures characterized by significant qualitative and quantitative variation depending on species, geographical location, and plant part extracted. Recent comprehensive analyses of Grindelia squarrosa from different North American regions have provided detailed compositional profiles:

Table: Essential Oil Composition of Grindelia squarrosa from Different Geographical Sources

Compound Montana Sample (%) [2] Idaho Sample (%) [3] Enantiomeric Distribution [2] [3]
α-Pinene 23.2-24.7 21.9 100% (-)-α-pinene
Limonene 14.7-17.1 17.1 94-96% (+)-limonene
Borneol 16.6-23.4 6.5 100% (-)-borneol
Terpinolene 1.7-2.0 10.6 Not specified
β-Pinene 3.8-4.0 4.2 78-89% (-)-β-pinene
Bornyl acetate 3.0-5.1 3.3 Not specified
p-Cymen-8-ol 5.8-6.1 0.2 Not specified

The enantiomeric purity of specific monoterpenoids appears consistent across geographical sources, suggesting possible chemotaxonomic significance and potential implications for biological activity, as enantiomeric form can significantly influence pharmacological properties [2] [3].

Key Bioactive Compounds

Beyond the essential oil components, Grindelia species contain several structurally diverse bioactive compounds with demonstrated pharmacological activities:

Table: Key Bioactive Compounds in Grindelia Species

Compound Class Specific Compounds Reported Biological Activities
Diterpene acids Grindelic acid, 6-oxygrindelic acid, 17-hydroxygrindelic acid Anti-inflammatory, modulation of respiratory epithelium functions [4]
Flavonoids Various methylated flavonoids Anti-inflammatory activity [5]
Phenolic acids Multiple phenolic acids Antioxidant potential [5]
Triterpenoid sapogenins This compound, grindeliasapogenin D, oleanolic acid Haemolytic activity [1]
Polyacetylenes Not fully characterized Potential antimicrobial effects [5]

The chemical diversity of Grindelia constituents provides a broad foundation for pharmacological activity and suggests potential synergistic interactions between compound classes that warrant further investigation.

Experimental Protocols for Grindelia Compound Analysis

Plant Material Extraction and Isolation

Standardized extraction protocols are essential for reproducible research on Grindelia phytochemicals. The following methods have been employed in recent scientific investigations:

  • Essential Oil Extraction: Air-dried plant material (leaves, flowers, or aerial parts) is subjected to hydrodistillation using a Clevenger-type apparatus following conditions accepted by the European Pharmacopoeia to avoid artifacts. Typical distillation times range from 2-4 hours, with yields calculated based on the amount of air-dried plant material used (typically 0.2-1.9%). Stock solutions are prepared in DMSO (10 mg/mL) for biological evaluation or n-hexane (10% w/v) for gas chromatographic analysis [2] [6].

  • Ethanol Extraction for Bioactive Compounds: Air-dried plant material (5g) is extracted with 60% ethanol (v/v, 1:10) in a water bath at 70°C for 1 hour, repeated three times. Combined extracts are filtered, ethanol is evaporated under reduced pressure, and the water residue is lyophilized to obtain a dry extract [4].

  • Saponin Fraction Isolation: The ethanolic extract is fractionated to isolate saponins using chromatographic methods. The saponin fraction is detected after TLC separation by characteristic color reactions and Rf values, as well as haemolytic activity on blood agar. Sapogenins are obtained after acid hydrolysis of the saponin fraction [1].

Compound Identification and Characterization

Advanced analytical techniques are required for comprehensive characterization of Grindelia constituents:

  • Gas Chromatographic Analysis: GC-MS analysis is performed using a standardized system (e.g., Agilent 5975 GC-MSD) with a polar capillary column (e.g., Agilent Innowax FSC column, 60 m × 0.25 mm, 0.25 μm film thickness). The GC oven temperature is programmed from 60°C (hold 10 min) to 220°C at 4°C/min (hold 10 min), then to 240°C at 1°C/min. Helium is used as carrier gas at 0.8 mL/min. Mass spectra are monitored at 70 eV with a mass range of m/z 35-350 [2].

  • Chiral GC Analysis: Enantiomeric distributions are determined using a β-cyclodextrin-based chiral stationary phase column (e.g., Cyclosil-B, 30 m × 0.25 mm, 0.25 μm film thickness) with helium as carrier gas (1.0 mL/min). The oven temperature is held at 50°C for 1 min, increased to 220°C at 2°C/min [3].

  • UHPLC-DAD-ESI-MSn Analysis: Phytochemical characterization is performed using UHPLC-3000 RS system with DAD detection and an ion trap mass spectrometer with ESI interface. Separation is achieved on a Zorbax SB-C18 column (150 × 2.1 mm, 1.9 μm) with a gradient of 0.1% HCOOH in water (A) and 0.1% HCOOH in MeCN (B): 0-60 min 5-100% B. Mass scan ranges from 100 to 2,200 m/z in both negative and positive ion modes [4].

  • Structure Elucidation of Sapogenins: Isolated sapogenins are characterized by mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectral analysis. The structure of grindeliasapogenin D was established as 2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide through comprehensive spectral analysis [1].

Biological Activity Assessment Protocols

Anti-inflammatory Activity Evaluation

Multiple experimental approaches have been employed to evaluate the anti-inflammatory properties of Grindelia extracts and compounds:

  • Neutrophil Activation Assays: Human neutrophils are isolated from whole blood using Histopaque 1077 gradient centrifugation. For calcium flux measurement, neutrophils are loaded with Fluo-4AM (2 μM) in HBSS without Ca2+ and Mg2+ (HBSS-) for 30 min at 30°C. Cells are then treated with essential oils or compounds, and intracellular Ca2+ ([Ca2+]i) is measured using a fluorometer with excitation at 485 nm and emission at 535 nm. For inhibition assays, neutrophils are pretreated with compounds prior to activation with the N-formyl peptide receptor 1 (FPR1) agonist fMLF (1 μM) or FPR2 agonist WKYMVM (1 μM) [2].

  • Chemotaxis Assay: Neutrophil chemotaxis is measured using a 48-well microchemotaxis chamber. fMLF (1 μM) is placed in the lower wells, and neutrophil suspension (5 × 10^5 cells/mL) with or without test compounds is placed in the upper wells. The chamber is incubated for 55 min at 37°C in 5% CO2, after which the membrane is fixed, stained, and migrated cells counted in five high-power fields per well [2].

  • Respiratory Epithelium Models: Normal Human Bronchial Epithelial Cells (NHBE) and Primary Human Nasal Epithelial Cells (HNEpC) are cultured in specialized growth media. For inflammation studies, cells are stimulated with LPS (1 μg/mL) from Escherichia coli 0,111:B4 with or without pretreatment with Grindelia extracts or compounds. Expression of surface receptors (TLR-4) and adhesion molecules (ICAM-1, VCAM-1, E-selectin) is analyzed by flow cytometry. Cytokine production (IL-8, TNF-α, IL-1β, IL-6) is measured using quantitative ELISA [4].

Antimicrobial Activity Assessment

Standardized antimicrobial assays have been used to evaluate Grindelia components against respiratory and dermal pathogens:

  • Minimum Inhibitory Concentration (MIC) Determination: Antimicrobial activity is assessed by the serial dilution method according to CLSI guidelines. Test compounds are dissolved in appropriate solvents and serially diluted in broth media in 96-well plates. Bacterial suspensions are prepared to approximately 5 × 10^5 CFU/mL and added to each well. Plates are incubated at 37°C for 24 hours, and MIC values are determined as the lowest concentration completely inhibiting visible growth [3] [4].

  • Disc-Diffusion Method: For initial screening, the standard disc-diffusion method is employed. Bacterial lawns are prepared on Mueller-Hinton agar, and filter paper discs impregnated with test compounds are placed on the inoculated surface. Plates are incubated at 37°C for 24 hours, and zones of inhibition are measured [4].

Mechanisms of Action and Signaling Pathways

Anti-inflammatory Signaling Pathways

Grindelia extracts and compounds modulate multiple inflammatory pathways based on recent mechanistic studies:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding NFkB NFkB TLR4->NFkB Activates Cytokines Cytokines NFkB->Cytokines Induces Adhesion Adhesion Cytokines->Adhesion Upregulates Migration Migration Adhesion->Migration Promotes GSE GSE GSE->TLR4 Decreases GSE->NFkB Inhibits GA GA GA->Cytokines Reduces Borneol Borneol Borneol->Migration Inhibits

Grindelia modulates LPS-induced inflammatory signaling in respiratory epithelium

The anti-inflammatory effects of Grindelia squarrosa extract (GSE) and its components involve multipoint intervention in the inflammatory cascade:

  • TLR4 Expression Modulation: GSE treatment significantly decreases TLR-4 expression on respiratory epithelial cells, reducing recognition of bacterial LPS and subsequent initiation of inflammatory signaling [4].

  • NF-κB Pathway Inhibition: GSE reduces p65 NF-κB concentration in the nucleus of LPS-stimulated epithelial cells, limiting transcription of pro-inflammatory genes [4].

  • Cytokine Production Suppression: GSE and grindelic acid (GA) inhibit synthesis of key pro-inflammatory cytokines (IL-8, TNF-α, IL-1β, and IL-6) in both nasal and bronchial epithelium models [4].

  • Adhesion Molecule Regulation: GSE slightly modulates ICAM-1 expression, affecting macrophage attachment to respiratory epithelium and potentially limiting inflammatory cell infiltration [4].

Neutrophil Function Modulation

(-)-Borneol and other Grindelia essential oil components demonstrate complex effects on human neutrophil activity:

G Neutrophil Neutrophil Ca2 Ca2 Neutrophil->Ca2 [Ca2+]i mobilization Chemotaxis Chemotaxis Ca2->Chemotaxis Promotes Activation Activation Ca2->Activation Triggers FPR1 FPR1 FPR1->Ca2 Agonist binding Borneol Borneol Borneol->Ca2 Activates then inhibits Dillapiole Dillapiole Dillapiole->FPR1 Desensitizes GEO GEO GEO->Chemotaxis Inhibits

Dual-phase modulation of neutrophil function by Grindelia components

The biphasic effect on neutrophil function represents a sophisticated immunomodulatory mechanism:

  • Initial Calcium Flux Activation: Grindelia essential oils and (-)-borneol activate human neutrophils, resulting in increased intracellular calcium ([Ca2+]i) with EC50 values of 19.4-22.3 μg/mL for essential oils and 28.7 μM for (-)-borneol [2].

  • Receptor Desensitization: Pretreatment with Grindelia essential oils or (-)-borneol inhibits subsequent neutrophil activation by formyl peptide receptor agonists (fMLF, WKYMVM), suggesting receptor desensitization or downstream signaling modulation [2].

  • Chemotaxis Inhibition: Grindelia leaf and flower essential oils, as well as (-)-borneol, inhibit fMLF-induced chemotaxis of human neutrophils with IC50 values of 4.1 ± 0.8 μg/mL, 5.0 ± 1.6 μg/mL, and 5.8 ± 1.4 μM, respectively [2].

  • Macrophage Function Modulation: G. squarrosa extract stimulates anti-inflammatory functions of macrophages by inducing TGF-β release and IL-10 receptor surface expression, promoting resolution of inflammation [4].

Conclusion and Research Perspectives

The comprehensive phytochemical profile of Grindelia species, including the presence of this compound as a triterpenoid sapogenin, along with diverse essential oils, diterpenes, and flavonoids, provides a solid foundation for their documented pharmacological effects. The mechanistic studies summarized in this guide demonstrate that Grindelia extracts and specific isolated compounds modulate multiple targets in inflammatory processes, particularly in respiratory system models.

The traditional use of Grindelia species for respiratory conditions is strongly supported by modern pharmacological investigations showing anti-inflammatory effects on respiratory epithelium, modulation of neutrophil and macrophage functions, and antimicrobial activity against respiratory pathogens. However, further research is needed to fully characterize the structure-activity relationships of individual compounds, potential synergistic effects in complex extracts, and in vivo efficacy in relevant disease models.

References

Experimental Protocols for Research

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to isolate and study bayogenin and related compounds, here are detailed methodologies from the literature.

  • General Workflow for Sapogenin Analysis: A study on sapogenins from various plants outlines a robust protocol [1]:

    • Hydrolysis: Perform acid hydrolysis of plant material using hydrochloric or sulfuric acid at various concentrations and temperature gradients.
    • Extraction: Extract the hydrolysate using an organic solvent like chloroform.
    • Purification: Purify the extract using a C18 solid-phase extraction (SPE) column. Using OASIS MCX columns is reported to yield lower recoveries (29-45%) compared to C18.
    • Analysis: Conduct quantification using Ultra-High-Performance Liquid Chromatography (UHPLC) with an Evaporative Light-Scattering Detector (ELSD). For higher sensitivity, especially with mass spectrometry, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) in Multiple Reaction Monitoring (MRM) mode is recommended.
  • Isolation of Triterpenoids from Centella asiatica*: While not specific to *Phytolacca, a review on isolating triterpenoids like asiatic acid provides a relevant technical approach [2]:

    • Extraction: Use methanol for extraction.
    • Chromatography: Employ Reverse-Phase C18 (RP-18) High-Performance Liquid Chromatography (HPLC).
    • Mobile Phase: Utilize a gradient system with water (containing 0.1% Trifluoroacetic Acid (TFA)), acetonitrile (0.1% TFA), and methyl tert-butyl ether (0.1% TFA).
    • Detection: Monitor the eluent at a UV wavelength of 206 nm. This method achieved excellent recovery rates of 98.39% to 100.02% for the target triterpenoids.

Research Data & Biological Mechanisms

The following table summarizes key quantitative data and specific experimental findings on this compound's activity.

Activity/Property Experimental Details / Quantitative Data
Anticancer Activity Cytotoxic against MCF-7, HepG2, and A549 cell lines. Mechanisms: induces apoptosis, generates ROS, disrupts mitochondrial membrane [3].
Anti-inflammatory Activity Modulates NF-κB pathway. Reduces pro-inflammatory cytokines: TNF-α, IL-6, and IL-1β [3].
Glycogen Phosphorylase Inhibition Semi-synthesized from oleanolic acid. Shows moderate inhibitory potency with IC₅₀ values in the range of 53-103 μmol/L [4].
Analytical Quantification (in Washnut) UHPLC-ELSD method used. Hederagenin content: 999.1 ± 6.3 µg/g; Oleanolic acid content: 386.5 ± 27.7 µg/g [1].

The diagrams below illustrate the core experimental workflow and the multi-target mechanism of action of this compound based on the gathered research.

G Start Plant Material Step1 Hydrolysis & Extraction Start->Step1 Step2 Purification (SPE C18) Step1->Step2 Step3 Quantification & ID Step2->Step3 Analysis1 UHPLC-ELSD Step3->Analysis1 Analysis2 LC-MS/MS (MRM) Step3->Analysis2 End Bioactivity Assay Analysis1->End Analysis2->End

Diagram 1: Experimental workflow for the extraction, purification, and analysis of this compound from plant material [1] [2].

G cluster_0 Anticancer & Apoptosis cluster_1 Anti-inflammatory cluster_2 Metabolic Regulation This compound This compound Apoptosis Induces Apoptosis This compound->Apoptosis ROS ROS Generation This compound->ROS Mito Disrupts Mitochondrial Membrane This compound->Mito NFkB Modulates NF-κB Pathway This compound->NFkB PPAR Modulates PPAR Pathways This compound->PPAR AMPK AMPK Activation This compound->AMPK Cytokines Reduces TNF-α, IL-6, IL-1β NFkB->Cytokines

Diagram 2: Key signaling pathways and mechanisms of action for this compound, showcasing its multi-target nature [3].

Important Research Considerations

When working with this compound and plant material like Phytolacca, please note:

  • Toxicity of Source Material: Plants of the Phytolacca (pokeweed) genus are known to be toxic [5]. Proper safety protocols are essential for handling raw plant material.
  • Compound Variability: The concentration of this compound can vary significantly based on the plant part used, its growth stage, and environmental conditions.

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Bayogenin and its saponin derivatives exhibit a range of biological activities. The following table summarizes key quantitative findings from recent studies.

Compound Biological Activity Experimental Model / Assay Key Findings / Quantitative Data
This compound 3-O-cellobioside Antifungal [1] Rice blast fungus (Pyricularia oryzae) Level in infected rice directly correlated with blast resistance; inhibited spore germination and appressorium formation [1].
This compound (aglycone) Glycogen Phosphorylase Inhibition [2] In vitro enzyme assay (Rabbit muscle glycogen phosphorylase a) IC₅₀ = 68 μM [2].
This compound (aglycone) Anticancer (Binding Affinity) [3] In-silico molecular docking vs. Triple-Negative Breast Cancer (TNBC) targets Strong binding to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol); surpassed control drug Olaparib [3].
This compound 3-O-β-D-glucopyranoside Anti-inflammatory [4] Isolated from Polygala japonica Reported to possess anti-inflammatory activities [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies, here is a summary of the methodologies used.

Protocol 1: Antifungal Activity of this compound 3-O-Cellobioside in Rice [1]

This study investigated the role of this compound 3-O-cellobioside in rice resistance to blast fungus.

  • Plant Material & Infection: Six rice cultivars (susceptible: CO39, NPB, LTH; resistant: Pi-gm, Pi-4b, Pi-b) were spray-inoculated with conidia of P. oryzae (strain Guy11). Mock controls were treated with water.
  • Metabolite Extraction: Leaf tissues were harvested at 12 hours post-inoculation (hpi). Metabolites were extracted using methanol and analyzed with UPLC-TOF mass spectrometry.
  • Data Analysis: A robust filtering system was used to identify disease-relevant metabolites. Fungal metabolites (from mycelium, conidia, and appressoria) were profiled separately and used to exclude non-plant compounds from the analysis.
  • Antifungal Assay: Crude leaf extracts from pre-inoculated resistant rice seedlings were used to prepare spore suspensions. Appressorium formation was assessed in vitro on hydrophobic coverslips.
Protocol 2: In-Silico Evaluation of this compound for Anticancer Potential [3]

This computational study screened this compound against targets in Triple-Negative Breast Cancer (TNBC).

  • Ligand & Protein Preparation: The 3D structure of this compound was retrieved from PubChem and energy-minimized. Protein structures (BRCA2, PALB2, etc.) were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and Kollman charges were added.
  • Active Site Prediction & Docking: The ProteinPlus webserver predicted protein active sites. Molecular docking was performed using AutoDockTools 4.2.6, with grid boxes set to encompass the binding pockets.
  • Validation & Dynamics: The docking protocol was validated by self-docking. The stability of the this compound-protein complexes was further confirmed through 200 ns molecular dynamics simulations, analyzing root mean square deviation (RMSD) and hydrogen bonding.

Mechanism of Action and Signaling Pathways

The research suggests this compound and its derivatives exert effects through multiple pathways. The diagram below illustrates the key mechanisms reported in the literature.

bayogenin_pathway This compound This compound Inhibition of Spore Germination & Appressorium Formation Inhibition of Spore Germination & Appressorium Formation This compound->Inhibition of Spore Germination & Appressorium Formation  Direct Effect Binding to DNA Repair Proteins (BRCA2/PALB2) Binding to DNA Repair Proteins (BRCA2/PALB2) This compound->Binding to DNA Repair Proteins (BRCA2/PALB2) Modulates NF-κB Pathway Modulates NF-κB Pathway This compound->Modulates NF-κB Pathway Inhibits Glycogen Phosphorylase Inhibits Glycogen Phosphorylase This compound->Inhibits Glycogen Phosphorylase Anticancer Anticancer Antifungal Antifungal Anti_inflammatory Anti_inflammatory Metabolic Metabolic Inhibition of Spore Germination & Appressorium Formation->Antifungal  Direct Effect Genomic Instability Genomic Instability Binding to DNA Repair Proteins (BRCA2/PALB2)->Genomic Instability Induces Apoptosis Induces Apoptosis Genomic Instability->Induces Apoptosis Induces Apoptosis->Anticancer Reduces TNF-α, IL-6, IL-1β Reduces TNF-α, IL-6, IL-1β Modulates NF-κB Pathway->Reduces TNF-α, IL-6, IL-1β Reduces TNF-α, IL-6, IL-1β->Anti_inflammatory Inhibits Glycogen Phosphorylase->Metabolic

The collective data positions this compound as a promising multi-target agent.

  • For Antifungal Development: this compound 3-O-cellobioside is a strong candidate for sustainable crop protection, particularly against the devastating rice blast disease [1].
  • For Drug Discovery: The this compound aglycone shows potential as a lead compound for anticancer therapy, especially for hard-to-treat cancers like TNBC, given its strong computational binding to key DNA repair proteins [3]. Its anti-inflammatory and metabolic effects also warrant further investigation [2] [5].

References

Biological Activities & Potential Applications

Author: Smolecule Technical Support Team. Date: February 2026

Research has uncovered several key biological activities of Bayogenin, suggesting potential for therapeutic and agricultural applications.

Activity Experimental Context Key Findings / Potential Application
Glycogen Phosphorylase Inhibition [1] In vitro assay with rabbit muscle glycogen phosphorylase a (RMGPa). Inhibits glycogen phosphorylase (IC₅₀ = 68 µM), suggesting potential for managing blood glucose levels [1].
Anticancer Potential [2] Computational study (molecular docking & dynamics) on Triple-Negative Breast Cancer (TNBC) targets. Shows strong binding affinity to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), outperforming the drug Olaparib. Suggests potential for multi-targeted TNBC therapy [2].
Plant Defense Elicitor [3] Metabolomic study on rice cultivars infected with blast fungus (Pyricularia oryzae). The glycoside This compound 3-O-cellobioside accumulates in resistant rice plants. Higher levels correlate with blast resistance, inhibiting fungal germination and appressorium formation [3].
Cyclooxygenase-2 (COX-2) Inhibition [1] In vitro assay using human recombinant COX-2 expressed in Sf21 cells. Exhibits moderate inhibitory activity (IC₅₀ > 40 µM) in decreasing PGE2 formation [1].

Experimental Protocols from Key Studies

For researchers looking to explore this compound further, here are summaries of the key methodologies from the cited literature.

Assessing Anti-Fungal Activity in Plants [3]

This protocol describes how the antifungal activity of this compound 3-O-cellobioside was inferred through bioassays.

  • Plant Material & Infection: Six rice cultivars (susceptible and resistant to blast fungus) were spray-inoculated with a conidial suspension of P. oryzae (strain Guy11).
  • Metabolite Extraction: Leaf tissues from inoculated and non-inoculated control plants were harvested and metabolites were extracted using methanol.
  • Metabolomic Analysis: Extracts were analyzed using UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry).
  • Data Filtering & Identification: A filtering system was used to identify disease-relevant metabolites. Fungal metabolites were excluded by analyzing the metabolome of P. oryzae at different growth stages.
  • Anti-fungal Bioassay: Crude leaf extracts from pre-inoculated plants were used to prepare spore suspensions. The inhibition of spore germination and appressorium formation was assessed on hydrophobic coverslips.
Computational Screening for Anti-Cancer Activity [2]

This in-silico study details the process of identifying this compound as a potential anti-cancer agent.

  • Ligand Retrieval & Preparation: 300 phytochemicals were sourced from the IMPPAT 2.0 database of Indian medicinal plants. Structures were minimized using the MMFF94 force field.
  • ADMET Prediction: The library was filtered using SwissADME and Protox-II web tools to assess pharmacokinetics and toxicity, narrowing the list to 83 favorable candidates.
  • Protein Target Selection: High-penetrance and apoptotic proteins implicated in TNBC (e.g., BRCA1, BRCA2, PALB2, BAX) were selected. Their 3D structures were retrieved from the Protein Data Bank (PDB).
  • Molecular Docking: Binding affinities of the phytochemicals to the protein targets were calculated using AutoDockTools. The binding sites were predicted using the ProteinPlus webserver.
  • Validation: Molecular dynamics simulations were run for 200 ns to confirm the stability of the protein-ligand complexes.

Research Workflow and Mechanism Diagram

The following diagram illustrates the logical workflow for evaluating this compound's potential, integrating the key experimental approaches discussed:

Research pathways for investigating this compound's biological activities.

Future Research Directions

The existing data on this compound is promising but preliminary. Key areas for future research include:

  • Mechanism of Action: Further studies are needed to elucidate the precise molecular pathways through which this compound and its glycosides exert their effects in both plant and mammalian systems.
  • In Vivo Validation: The encouraging computational and in vitro results, particularly for cancer therapy, require validation in animal models and eventually clinical trials.
  • Synthetic Biology: The role of this compound 3-O-cellobioside in plant defense suggests that engineering saponin expression in cereal crops could be a sustainable disease management strategy [3].

References

Comprehensive Application Notes and Protocols: Bayogenin as a Glycogen Phosphorylase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycogen Phosphorylase and Therapeutic Significance

Glycogen phosphorylase (GP, EC 2.4.1.1) is a key regulatory enzyme in the glycogenolysis pathway, catalyzing the rate-limiting step of glycogen breakdown to release glucose-1-phosphate monomers. GP exists in multiple tissue-specific isoforms, with the liver isoform (lGP) being particularly crucial for maintaining systemic glucose homeostasis. Under physiological conditions, GP facilitates the phosphorolytic cleavage of α-1,4-glycosidic linkages in glycogen, operating in equilibrium between inactive (GPb) and active (GPa) forms through reversible phosphorylation at serine-14 [1] [2]. The significant homology among isoforms (approximately 80% sequence similarity) presents considerable challenges in developing tissue-specific inhibitors, as unintended inhibition of muscle GP (mGP) can lead to adverse effects including impaired muscle function and glycogen accumulation [1].

The therapeutic interest in GP inhibitors stems primarily from their potential for managing type 2 diabetes mellitus (T2DM), a global metabolic disorder characterized by insulin resistance and chronic hyperglycemia. As the liver contributes approximately 90% of endogenous glucose production through glycogenolysis and gluconeogenesis, hepatic GP represents an attractive target for reducing excessive glucose output in diabetic states [1] [2]. Additionally, emerging research has revealed unexpected neurological benefits of GP inhibition, with recent studies demonstrating that glycogen breakdown inhibition can improve memory formation in aged animal models and promote axonal growth in spinal cord injury models [3] [4]. Bayogenin, a triterpenoid saponin identified as one of the main components of Medicago sativa saponins, has demonstrated moderate GP inhibitory activity, positioning it as a promising candidate for further therapeutic development [5].

This compound Characterization and Relevance

This compound (CAS No. 6989-24-8) is a triterpenoid saponin with a molecular weight of 488.70 g/mol and the molecular formula C₃₀H₄₈O₅. As one of the primary bioactive constituents of Medicago sativa (alfalfa) saponins, it represents a natural product scaffold with modulatory effects on metabolic enzymes [5]. The compound appears as a white to off-white solid at room temperature and requires storage at 4°C in sealed containers protected from moisture and light to maintain stability.

The significance of this compound in pharmacological research stems from its dual status as both a natural product derivative and a glycogen phosphorylase inhibitor with demonstrated enzymatic activity. Initial screening studies revealed that this compound exhibits moderate inhibitory potency against rabbit muscle glycogen phosphorylase a (RMGPa), with a reported IC₅₀ value of 68 μM [5]. This places it in the mid-range of potency among natural product-derived GP inhibitors, less potent than synthetic optimized inhibitors like CP-91149 but with a potentially more favorable natural product safety profile. The natural origin of this compound aligns with current trends in drug discovery that leverage plant-derived scaffolds as starting points for developing therapeutic agents with potentially reduced side-effect profiles compared to purely synthetic compounds [1].

Table 1: Basic Characteristics of this compound

Property Description
Chemical Name This compound
CAS Number 6989-24-8
Molecular Formula C₃₀H₄₈O₅
Molecular Weight 488.70 g/mol
Chemical Structure Triterpenoid saponin
Appearance White to off-white solid
Storage Conditions 4°C, sealed, protected from moisture and light
Natural Source Medicago sativa (alfalfa)
Primary Biological Activity Glycogen phosphorylase inhibition

Glycogen Phosphorylase Inhibition Signaling Pathway

The molecular mechanism of glycogen phosphorylase regulation involves a complex interplay between allosteric effectors and covalent modification, creating multiple potential intervention points for inhibitory compounds like this compound. GP exists in an equilibrium between the active R-state (relaxed) and inactive T-state (tense), with transitions between these states modulated by various regulatory molecules and phosphorylation events [2].

The diagram below illustrates the core glycogen phosphorylase regulatory pathway and potential inhibition sites:

GP_pathway Glucose Glucose GPa GPa Glucose->GPa Allosteric Inhibition Glycogen Glycogen Glucose1P Glucose1P Glycogen->Glucose1P Glycogenolysis GPb GPb GPb->GPa Phosphorylation GPa->GPb Dephosphorylation PhosphorylaseKinase PhosphorylaseKinase PhosphorylaseKinase->GPa ProteinPhosphatase1 ProteinPhosphatase1 ProteinPhosphatase1->GPb AMP AMP AMP->GPb Allosteric Activation ATP ATP ATP->GPa Allosteric Inhibition Glucose6P Glucose6P Glucose6P->GPa Allosteric Inhibition Inhibitors Inhibitors Inhibitors->GPa Direct Inhibition

Figure 1: Glycogen Phosphorylase Regulatory Pathway and Inhibition Mechanisms

As illustrated, GP activity is regulated through several interdependent mechanisms: phosphorylation/dephosphorylation cycles, allosteric regulation by numerous effectors (AMP, ATP, glucose, glucose-6-phosphate), and direct molecular inhibition by compounds targeting specific binding sites. The enzyme contains multiple regulatory sites beyond the catalytic center, including: the allosteric site (AMP binding site), inhibitor site (caffeine binding site), glycogen storage site, new allosteric site, and quercetin binding site [2]. Natural product inhibitors like this compound may target one or more of these sites, with the inhibitor site being particularly relevant as it accommodates diverse compound classes including flavonoids, styrylchromones, and triterpenoid saponins [1].

The phosphorylation cascade represents a primary regulatory mechanism, with phosphorylase kinase converting GPb to GPa, while protein phosphatase 1 reverses this activation. In the liver, insulin signaling promotes GP dephosphorylation, reducing glucose output, while glucagon signaling has the opposite effect. The complexity of this regulatory network creates multiple intervention points for therapeutic modulation, with different inhibitor classes exploiting distinct aspects of this regulation. Understanding this pathway is essential for contextualizing this compound's mechanism of action and potential therapeutic applications.

Experimental Protocols for Glycogen Phosphorylase Inhibition Assays

Optimized In Vitro GP Inhibition Assay Protocol

The following standardized protocol has been optimized and validated for high-throughput screening of GP inhibitors, incorporating best practices from recent methodological studies [2]. This colorimetric method measures inorganic phosphate release during the glycogen synthesis direction of the GP reaction.

Materials and Reagents:

  • Rabbit muscle glycogen phosphorylase a (RMGPa), commercially available (Creative Enzymes)
  • HEPES buffer (50 mM, pH 7.2)
  • KCl (100 mM)
  • MgCl₂ (2.5 mM)
  • Glucose-1-phosphate (0.25 mM)
  • Glycogen (0.25 mg/mL)
  • BIOMOL Green reagent (Enzo Life Sciences) for phosphate detection
  • Dimethyl sulfoxide (DMSO) for compound solubilization
  • Test compound: this compound (≥95% purity recommended)
  • 96-well plates suitable for absorbance readings

Equipment:

  • Microplate reader capable of measuring absorbance at 620 nm
  • Precision pipettes and multichannel pipettes
  • Temperature-controlled incubator or thermal plate reader
  • Analytical balance

Procedure:

  • Enzyme Preparation: Prepare GP enzyme solution in 50 mM HEPES buffer (pH 7.2) at a concentration of 0.38 U/mL.

  • Compound Preparation: Prepare this compound stock solutions in DMSO with serial dilutions to cover an appropriate concentration range (recommended: 0-200 μM). Maintain final DMSO concentration ≤1% in all assay wells.

  • Inhibition Reaction:

    • Add 50 μL of GP enzyme solution to each well of the 96-well plate
    • Add 10 μL of this compound solution (or DMSO control) to appropriate wells
    • Incubate for 15 minutes at 37°C to allow enzyme-inhibitor interaction
  • Reaction Initiation:

    • Add 45 μL of substrate mixture containing:
      • 50 mM HEPES buffer (pH 7.2)
      • 100 mM KCl
      • 2.5 mM MgCl₂
      • 0.25 mM glucose-1-phosphate
      • 0.25 mg/mL glycogen
    • Incubate for exactly 30 minutes at 37°C
  • Reaction Termination and Detection:

    • Add 130 μL of BIOMOL Green reagent to each well
    • Incubate for 30 minutes at room temperature (22°C)
    • Measure absorbance at 620 nm
  • Controls:

    • Include blank wells (no enzyme) to account for non-enzymatic phosphate release
    • Negative controls (DMSO only) to establish 100% enzyme activity
    • Positive controls (known GP inhibitors such as CP-91149 or caffeine)

Calculation of Inhibition: Phosphate concentration is determined from a standard curve of known phosphate concentrations. Percent inhibition is calculated as: % Inhibition = [1 - (A₆₂₀(sample) - A₆₂₀(blank)) / (A₆₂₀(control) - A₆₂₀(blank))] × 100

IC₅₀ values are determined by plotting % inhibition versus log inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The complete experimental procedure for assessing this compound's GP inhibition activity is summarized below:

workflow Preparation Preparation EnzymeSolution EnzymeSolution Preparation->EnzymeSolution CompoundSerial CompoundSerial Preparation->CompoundSerial InhibitionReaction InhibitionReaction EnzymeSolution->InhibitionReaction CompoundSerial->InhibitionReaction SubstrateAddition SubstrateAddition InhibitionReaction->SubstrateAddition Incubation Incubation SubstrateAddition->Incubation Detection Detection Incubation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis

Figure 2: Experimental Workflow for GP Inhibition Assay

Critical Parameters and Optimization

Several factors significantly impact assay performance and reproducibility:

  • Enzyme Concentration: The optimized concentration of 0.38 U/mL provides linear reaction kinetics over the 30-minute incubation period while conserving enzyme usage [2].

  • Substrate Concentrations: The recommended substrate concentrations (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen) represent approximate Km values, making the assay sensitive to competitive inhibitors [2].

  • Temperature Control: Maintaining consistent temperature at 37°C throughout the assay is critical as GP activity is temperature-sensitive.

  • DMSO Concentration: Final DMSO concentrations above 1% can adversely affect enzyme activity and should be avoided.

  • Incubation Time: The 15-minute pre-incubation of enzyme with inhibitor is essential for compounds with slow-binding kinetics.

  • Glucose Effects: For comprehensive characterization, consider testing inhibition at elevated glucose concentrations (5-10 mM), as some GP inhibitors demonstrate enhanced potency under hyperglycemic conditions, potentially reducing hypoglycemia risk [1].

Data Analysis and Comparative Inhibition Profiles

This compound Inhibition Kinetics

Experimental characterization of this compound against rabbit muscle glycogen phosphorylase a (RMGPa) has demonstrated concentration-dependent inhibition with a reported IC₅₀ value of 68 μM [5]. This moderate inhibitory potency positions this compound as a promising scaffold for further structural optimization. The inhibitory profile follows typical sigmoidal concentration-response relationships, with complete inhibition achieved at higher concentrations.

When compared to other established GP inhibitors, this compound demonstrates intermediate potency—less potent than optimized synthetic inhibitors but comparable to many natural product-derived inhibitors. The structural features contributing to this compound's activity include its triterpenoid backbone and specific hydroxylation patterns, which likely facilitate interactions with the inhibitor binding site of GP, potentially through hydrogen bonding with key residues as suggested by molecular docking studies of structurally related compounds [1].

Table 2: Comparative Glycogen Phosphorylase Inhibitor Profiling

Compound Class Reported IC₅₀ (μM) Assay Conditions Special Characteristics
This compound Triterpenoid saponin 68.0 Rabbit muscle GPa, 37°C Natural product, moderate potency
CP-91149 Synthetic indole 0.3-0.7 Rabbit muscle GPa, 37°C High potency, novel allosteric site
Caffeine Alkaloid 110-130 Rabbit muscle GPa, 37°C Classic inhibitor site binder
Ellagic acid Polyphenol 15-25 Rabbit muscle GPa, 37°C Natural polyphenol, moderate potency
Quercetin Flavonoid 4-8 Rabbit muscle GPa, 37°C Potent natural inhibitor
Assay Optimization Parameters

Systematic optimization of the GP inhibition assay has identified critical parameters that significantly impact results reproducibility and compound characterization:

Table 3: Optimized Assay Parameters for GP Inhibition Studies

Parameter Optimized Condition Experimental Range Tested Impact on Assay Performance
Enzyme Concentration 0.38 U/mL 0.19-3.00 U/mL Higher concentrations reduce sensitivity to inhibitors
Glucose-1-phosphate 0.25 mM 0-0.50 mM Near Km for sensitivity to competitive inhibitors
Glycogen 0.25 mg/mL 0-1.00 mg/mL Optimized for linear kinetics
Temperature 37°C 22°C, 30°C, 37°C Higher temperature increases reaction rate
Pre-incubation Time 15 min 0-30 min Essential for slow-binding inhibitors
Reaction Time 30 min 15-60 min Balance between signal and linearity
pH 7.2 (HEPES) 6.8-7.4 Physiological relevance and enzyme stability
Data Interpretation Guidelines

Proper interpretation of this compound GP inhibition data requires consideration of several factors:

  • Enzyme Source Variability: Most literature values, including this compound's IC₅₀ of 68 μM, were obtained using rabbit muscle GP. Results may vary with human recombinant enzymes or liver isoforms.

  • Glucose Dependence: Some GP inhibitors exhibit increased potency at elevated glucose concentrations. Testing this compound across physiological glucose levels (0-10 mM) is recommended to assess potential glucose-dependent effects [1] [2].

  • Mechanistic Studies: To elucidate this compound's inhibition mechanism, conduct kinetic analyses varying substrate concentrations. Lineweaver-Burk plots can distinguish competitive, non-competitive, or mixed inhibition patterns.

  • Selectivity Considerations: While this compound's potency against muscle GP is established, potential isoform selectivity should be investigated using human liver and brain GP isoforms to assess therapeutic potential for diabetes applications.

Therapeutic Implications and Research Applications

The inhibition of glycogen phosphorylase by this compound presents several promising therapeutic applications, particularly in metabolic disease management and neurological conditions. For type 2 diabetes treatment, GP inhibitors offer a liver-targeted approach to reducing excessive hepatic glucose output during fasting and postprandial states. Unlike insulin secretagogues or insulin sensitizers, GP inhibitors directly target the glycogenolysis pathway, potentially offering complementary mechanisms to existing therapies [1] [2]. The natural origin of this compound may confer advantages in terms of safety profile and reduced side effects compared to synthetic agents, though this requires rigorous clinical validation.

Emerging research has revealed unexpected neurological benefits of GP inhibition. Recent studies demonstrate that inhibition of glycogen breakdown can alleviate memory deficits in aged animal models and stimulate neuroplasticity in hippocampal neurons [3]. Additionally, GP inhibition in atrophied skeletal muscles has been shown to improve motor function in spinal cord-injured mice by promoting axonal projections from motor neurons [4]. These findings significantly expand the potential therapeutic applications of this compound beyond metabolic disorders to include age-related cognitive decline and neurological recovery.

From a drug discovery perspective, this compound represents a valuable structural scaffold for medicinal chemistry optimization. The triterpenoid core structure offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies could explore modifications to the hydroxylation pattern, ring system alterations, and side chain optimizations to improve binding affinity and isoform selectivity. Molecular docking studies using available GP crystal structures can guide these rational design efforts by identifying key interactions with the inhibitor binding site [1].

The experimental protocols outlined herein provide a foundation for comprehensive characterization of this compound analogs and facilitate high-throughput screening of natural product libraries for novel GP inhibitors. Standardization of these methods across laboratories will enable more direct comparison of results and accelerate the discovery of improved therapeutic candidates targeting glycogen phosphorylase.

Conclusion

This compound represents a naturally occurring triterpenoid saponin with demonstrated glycogen phosphorylase inhibitory activity, exhibiting an IC₅₀ value of 68 μM against rabbit muscle GP. The optimized experimental protocols presented in this document provide robust, standardized methods for evaluating this compound's GP inhibition activity, with critical parameters including enzyme concentration (0.38 U/mL), substrate levels (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen), and temperature (37°C). These methodologies enable accurate characterization of concentration-response relationships and facilitate comparison across different inhibitor compounds.

The therapeutic potential of this compound extends beyond its application in diabetes management to include emerging neurological indications, highlighting the multifunctional nature of glycogen metabolism modulation. Future research directions should include mechanism of action studies to elucidate this compound's precise binding site, isoform selectivity profiling, structural optimization through medicinal chemistry, and in vivo validation of efficacy in disease-relevant models. The standardized protocols outlined herein will support these investigations and contribute to the development of improved glycogen phosphorylase inhibitors with enhanced therapeutic potential.

References

Application Notes: Bayogenin 3-O-cellobioside for Blast Defense

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance Rice blast disease, caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae), is a devastating disease responsible for global yield losses that could feed an estimated 60 million people annually [1]. A study examining the responses of six different rice cultivars from the japonica and indica lineages to P. oryzae challenge revealed that both susceptible and resistant rice cultivars expressed several exclusive metabolites upon infection [1] [2]. Among these, the triterpenoid saponin Bayogenin 3-O-cellobioside was found to have a level that directly correlated with the resistance attributes of the rice plants [1] [2]. This discovery highlights the potential of this compound and its biosynthetic pathway as a target for engineering durable blast resistance in cereal crops [1].

Key Experimental Evidence The primary evidence for the role of this compound 3-O-cellobioside is summarized in the table below.

Experimental Finding Description Implication
Correlation with Resistance This compound 3-O-cellobioside levels were directly correlated with blast resistance in rice cultivars. Higher levels were found in resistant cultivars post-inoculation [1]. Serves as a potential biomarker for resistance and indicates active role in plant defense.
Inhibition of Pathogen Development Crude leaf extracts from pre-inoculated resistant rice seedlings inhibited conidial germination and appressorium formation of P. oryzae in vitro [1]. The compound, as part of the metabolome, disrupts the critical early infection stages of the blast fungus.
Non-Cultivar Specific Defense The saponin was induced in both japonica and indica rice lineages upon pathogen challenge [1] [2]. Suggests a conserved defense mechanism across different genetic backgrounds, offering wide application potential.
Novelty in Grasses This was the first report of a protective saponin being produced in rice in response to a pathogen, a trait previously known mainly in oats [1] [2]. Opens new research avenues into saponin-mediated immunity in grass crops.

Detailed Experimental Protocols

The following protocols are adapted from the seminal study on this compound 3-O-cellobioside, detailing the key methodologies for investigating its role in blast defense [1].

Plant Cultivation and Pathogen Inoculation
  • Rice Cultivars: Use a combination of susceptible (e.g., CO39, NPB, LTH) and resistant (e.g., Pi-gm, Pi-4b, Pi-b) cultivars.
  • Growth Conditions: Grow rice seedlings for three weeks under controlled conditions.
  • Pathogen Preparation: Prepare a conidial suspension of P. oryzae (e.g., Guy11 strain) in sterilized, deionized water.
  • Inoculation: Spray-inoculate three-week-old rice seedlings with the conidial suspension. Place plants in a dark, humid chamber at 25°C for 24 hours, then transfer to a growth chamber.
  • Disease Assessment: At 7 days post-inoculation (dpi), score lesion type and severity on leaves using a standard rating index [1].
Metabolite Extraction and Metabolomic Analysis
  • Tissue Harvesting: Harvest leaf tissues from inoculated and non-inoculated (control) rice seedlings at a critical time point, such as 12 hours post-inoculation (hpi).
  • Metabolite Extraction: Homogenize the leaf tissues and extract metabolites using methanol. A common approach is to use 80% aqueous methanol for efficient extraction of polar and semi-polar compounds.
  • Metabolite Profiling: Analyze the extracts using UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry). This high-resolution platform allows for the separation and accurate mass identification of a wide range of metabolites.
  • Data Filtering and Analysis:
    • Perform Principal Component Analysis (PCA) to visualize metabolomic differences between groups.
    • Compare the metabolome of inoculated rice with that of P. oryzae at different developmental stages (mycelium, conidia, appressoria) to exclude fungus-specific metabolites.
    • Apply a robust filtering system to identify disease-relevant metabolites. This includes focusing on metabolites present in at least five out of seven independent replicates and those exclusively produced or upregulated upon infection.
    • Use the Kyoto Encyclopedia of Genes and Genomes (KEGG) database for compound enrichment analysis and annotation [1].
Antifungal Activity Bioassay
  • Preparation of Crude Extracts: Prepare methanolic crude leaf extracts from both pre-inoculated and non-inoculated rice seedlings.
  • Conidial Treatment: Wash P. oryzae conidia with the crude extracts or control solutions (water, 3% v/v methanol).
  • In Vitro Appressorium Induction: Place the treated conidial suspensions on hydrophobic coverslips to induce appressorium formation.
  • Microscopy and Quantification: After incubation, observe the conidia under a microscope. Quantify the percentage of conidia that have germinated and the percentage of germinated conidia that have differentiated into appressoria [1]. A significant reduction in these percentages in treatments with extracts from resistant, inoculated plants indicates antifungal activity.

Visual Experimental Workflow

The following diagram illustrates the logical workflow and key findings from the research on this compound 3-O-cellobioside.

Start Start: Rice Blast Infection (Pyricularia oryzae) PlantResponse Plant Metabolomic Reprogramming Start->PlantResponse Analysis Metabolomic Analysis (UPLC-TOF-MS) PlantResponse->Analysis KeyFinding Key Discovery: Induction of This compound 3-O-cellobioside Analysis->KeyFinding Evidence1 Experimental Evidence 1: Level Correlates with Resistance Phenotype KeyFinding->Evidence1 Evidence2 Experimental Evidence 2: Inhibits Fungal Spore Germination and Appressorium Formation KeyFinding->Evidence2 Conclusion Conclusion: Potential for Engineering Durable Blast Resistance Evidence1->Conclusion Evidence2->Conclusion

Conclusion and Future Perspectives

The identification of this compound 3-O-cellobioside represents a significant advance in understanding chemical base of non-cultivar-specific blast resistance [1] [2]. The correlation between its induced levels and resistance, combined with its direct antifungal activity against critical early infection stages, makes it a highly promising candidate for sustainable disease management strategies.

Future work should focus on:

  • Elucidating the Biosynthetic Pathway: Identifying the genes involved in the biosynthesis of this compound 3-O-cellobioside is a critical next step.
  • Metabolic Engineering: Transferring or enhancing this pathway in susceptible rice varieties and other cereal crops could provide a genetic tool for durable resistance [1].
  • Structure-Activity Relationship Studies: Modifying the saponin structure could lead to the development of novel, natural product-based fungicides.

References

Known Antifungal Activity of Bayogenin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Current research on bayogenin's antifungal activity is primarily derived from a study on its derivative in rice plants, with detailed quantitative data yet to be fully established in human pathogen models.

Compound Reported Activity Source/Organism Pathogen Tested Key Findings
This compound 3-O-cellobioside Direct correlation with blast resistance [1] Rice (Oryza sativa) Pyricularia oryzae (rice blast fungus) [1] Higher levels in fungus-resistant rice cultivars; crude leaf extracts inhibited spore germination & appressorium formation [1]
This compound IC50 = 68 μM [2] Medicago sativa (alfalfa) [2] Rabbit muscle glycogen phosphorylase a (RMGPa) [2] Primary research identifies glycogen phosphorylase inhibition; antifungal mechanism of action may be indirect or unknown [2]

Proposed Protocol for Antifungal Susceptibility Testing

No standardized protocol exists specifically for this compound. The following general methods for antifungal susceptibility testing (AFST) can be adapted [3] [4].

G cluster_b Broth Microdilution Assay (Reference Method) cluster_c Alternative/Supplementary Methods start Start: Prepare Test Compound a1 Solubilize this compound start->a1 a2 Prepare Stock Solution a1->a2 a3 Create Serial Dilutions a2->a3 b1 Inoculate Tray with Fungal Suspension a3->b1 Dispense into 96-well plate c1 Agar Well/Disk Diffusion a3->c1 b2 Incubate (35°C, 24-48h) b1->b2 c2 Visualize with LIVE/DEAD Staining b1->c2 c3 Quantify with Optical Density (OD) b1->c3 b3 Determine Minimum Inhibitory Concentration (MIC) b2->b3

Figure 1. Proposed Workflow for Testing this compound Antifungal Activity
Step 1: Compound Preparation
  • Solubilization: this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). Prepare a stock solution at a high concentration (e.g., 10-20 mg/mL) [2] [5].
  • Working Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium to create a range of concentrations for testing. A final DMSO concentration of ≤1% is generally non-toxic to fungi and serves as a negative control [3].
Step 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the reference standard method for AFST [3].

Parameter CLSI M27 Standard (Example) Considerations for this compound
Medium RPMI-1640 with 0.2% glucose [3] Standardized for reproducibility.
Inoculum 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts [3] Adjust for filamentous fungi if needed [6].
Incubation 35°C for 24-48 hours (species-dependent) [3] Optimize time/temp for specific fungi.
MIC Endpoint Lowest concentration that causes ≥50% visual growth inhibition [3] Compare to growth control (no compound).
  • Procedure:
    • Dispense the serial dilutions of this compound into a 96-well microtiter plate.
    • Add the standardized fungal inoculum to each well.
    • Include controls: growth control (fungus + medium), sterility control (medium only), and vehicle control (fungus + 1% DMSO).
    • Incubate the plate under appropriate conditions.
    • Determine the MIC visually by comparing growth in the test wells to the growth control [3].
Step 3: Supplementary and Advanced Assays
  • Viability Staining: Use a kit like the LIVE/DEAD Yeast Viability Kit to microscopically distinguish live from dead cells based on plasma membrane integrity and metabolic activity. Live cells show red-orange intravacuolar structures, while dead cells show yellow-green cytoplasmic fluorescence [7].
  • Quantitative Growth Measurement: As an alternative to visual MIC reading, measure the Optical Density (OD) of the cultures after incubation and dilution. Calculate the percentage of growth inhibition compared to controls for a more quantitative result [8].
  • Agar-based Diffusion Methods: For initial screening, use agar well or disk diffusion to observe zones of growth inhibition [4] [6].

Key Research Implications and Future Directions

  • Mechanism of Action: The antifungal mechanism of this compound itself remains unknown and is a key area for future research. It may differ from its documented role as a glycogen phosphorylase inhibitor [2].
  • Natural Products as Antifungal Leads: This research aligns with the growing interest in exploring natural products and their derivatives to combat the serious public health threat of invasive fungal infections and rising antifungal resistance [9] [10].
  • Standardization is Critical: When developing a novel protocol, closely follow standardized guidelines (like those from CLSI or EUCAST) for factors such as medium, inoculum size, and endpoint definition to ensure reproducible and reliable results [3] [4].

How to Proceed with Your Research

Given the preliminary nature of the data, your research could make a significant contribution by:

  • Establishing a Baseline: Systematically testing this compound against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) to determine its spectrum of activity.
  • Optimizing the Protocol: Using the framework above to develop and validate a robust, quantitative assay for this compound.
  • Exploring the Mechanism: Investigating how this compound kills or inhibits fungal cells, which is crucial for understanding its potential and for any future drug development efforts.

References

Bayogenin molecular docking BRCA2

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The following table summarizes the key quantitative findings from the molecular docking and dynamics simulations for Bayogenin compared to a standard drug [1] [2].

Compound Name Target Protein Binding Affinity (kcal/mol) Reference Ligand Molecular Dynamics Simulation Stability
This compound BRCA2 (PDB ID: 3EU7) -9.3 Olaparib Stable over 200 ns
This compound PALB2 (PDB ID: 2W18) -8.7 Olaparib Stable over 200 ns
Olaparib (FDA-approved) BRCA2 Not explicitly stated (inferior to this compound) - -

Protocol for In-silico Evaluation of this compound-BRCA2 Interaction

This protocol details the computational workflow used to assess this compound's binding to BRCA2, from initial compound screening to final validation [2].

1. Ligand Selection and Preparation

  • Source: this compound was identified from a library of 300 phytochemicals sourced from the IMPPAT 2.0 database of Indian medicinal plants [2].
  • Screening: The initial library was screened using SwissADME and Protox-II tools to evaluate pharmacokinetic (ADMET) properties and toxicity, filtering it down to 83 promising candidates with favorable drug-likeness and low toxicity profiles [2].
  • Preparation: The 3D structure of this compound was retrieved from PubChem in SDF format. The structure was then prepared and energy-minimized using the MMFF94 force field for 1000 steps with the OpenBabel 3.3.1 tool to ensure a stable starting conformation for docking [2].

2. Protein Target Preparation

  • Selection: The crystal structure of the BRCA2 protein (specifically, a DNA-binding domain fragment) was retrieved from the Protein Data Bank using PDB ID: 3EU7 [2].
  • Pre-processing: The protein structure was prepared using AutoDockTools 4.2.6. This involved removing all water molecules and heteroatoms, followed by adding Kollman charges and polar hydrogen atoms [2].
  • Active Site Prediction: The binding site on BRCA2 was predicted using the ProteinPlus webserver to define the grid coordinates for molecular docking [2].

3. Molecular Docking

  • Software: Docking was performed using AutoDock 4.2.6 [2].
  • Grid Setup: A grid box was created to encompass the predicted active site residues. The exact dimensions and coordinates should be taken from the original study's supplementary materials for reproduction [2].
  • Execution: The prepared this compound ligand was docked into the grid box on the prepared BRCA2 protein. The algorithm evaluates multiple conformational poses and reports the binding energy (in kcal/mol). The pose with the most favorable (most negative) score, -9.3 kcal/mol for this compound-BRCA2, is selected [1] [2].

4. Validation via Molecular Dynamics (MD) Simulation

  • Purpose: To confirm that the docked complex is stable under conditions that mimic a physiological environment [1] [2].
  • Protocol: The top-ranking docked complex (this compound-BRCA2) was subjected to a 200 nanosecond (ns) MD simulation.
  • Analysis: The stability of the complex was assessed by monitoring key parameters over the simulation time, including:
    • Root Mean Square Deviation (RMSD): Measures the average change in displacement of protein/ligand atoms, indicating structural stability.
    • Hydrogen Bonding: Tracks the formation and persistence of hydrogen bonds between this compound and BRCA2.
    • Free Energy Profiles: Calculates the binding free energy, confirming the affinity predicted by docking. The study reported that all these metrics demonstrated a stable interaction for the this compound-BRCA2 complex throughout the 200 ns simulation [1] [2].

The workflow for this protocol is visualized in the following diagram:

G In-silico Evaluation Workflow (From Screening to Validation) cluster_0 Phase 1: Compound Screening & Preparation cluster_1 Phase 2: Target Preparation cluster_2 Phase 3: Docking & Validation Start IMPPAT 2.0 Database (300 Phytochemicals) Screen ADMET/Toxicity Screening (SwissADME, ProTox-II) Start->Screen Prep Ligand Preparation & Minimization (PubChem, OpenBabel) Screen->Prep Dock Molecular Docking (AutoDock 4.2.6) Prep->Dock Target BRCA2 Structure Retrieval (PDB ID: 3EU7) PPrep Protein Preparation (AutoDockTools) Target->PPrep Site Active Site Prediction (ProteinPlus) PPrep->Site Site->Dock Result Result: Binding Affinity = -9.3 kcal/mol Dock->Result MD Molecular Dynamics Simulation (200 ns) Result->MD Validate Stability Validation (RMSD, H-Bonding, Free Energy) MD->Validate

Biological Rationale & Pathway

The therapeutic strategy behind targeting BRCA2 with this compound is rooted in disrupting a critical DNA repair pathway in cancer cells.

  • BRCA2's Role in DNA Repair: The BRCA2 protein plays an indispensable role in homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks. It facilitates this by loading the RAD51 recombinase onto single-stranded DNA, which is essential for the repair process [3].
  • Synthetic Lethality in TNBC: In many TNBCs, especially those with BRCA mutations, the HR pathway is already compromised. Inhibiting the remaining BRCA2 function creates a state of "synthetic lethality," where the simultaneous disruption of two repair mechanisms (the inherited mutation and the pharmacological inhibition) becomes fatal to the cancer cell, while sparing healthy cells with one functional pathway [1].
  • This compound's Proposed Mechanism: While the exact binding site is a key finding of the docking study, the profound implication is that by binding strongly to BRCA2, This compound is predicted to disrupt its interaction with RAD51. This prevents the formation of the repair complex, leading to an accumulation of unrepaired DNA damage and ultimately, apoptosis (programmed cell death) in the cancer cells [1] [2] [3].

This proposed mechanism of action is summarized in the pathway diagram below.

G Proposed Mechanism: this compound Disrupts DNA Repair Bayo This compound Binding BRCA2 BRCA2 Protein Bayo->BRCA2  High-Affinity  Interaction Disrupt Complex Disruption Bayo->Disrupt  Proposed Mechanism Complex BRCA2-RAD51-DNA Repair Complex BRCA2->Complex  Normal Function Repair Functional DNA Repair (Cell Survival) Complex->Repair Damage Accumulated DNA Damage Disrupt->Damage Apoptosis Induction of Apoptosis (Cancer Cell Death) Damage->Apoptosis Invis

Research Implications & Notes for Application

  • Multi-Target Potential: this compound also showed high binding affinity for PALB2 (-8.7 kcal/mol), another critical protein in the BRCA2-RAD51 DNA repair complex. This suggests this compound may act as a multi-targeted agent, potentially enhancing its efficacy against the complex pathology of TNBC [1] [2].
  • Translational Gap: These compelling in-silico results require validation in in-vitro (cell-based) and in-vivo (animal model) experiments to confirm efficacy and safety before any clinical application [1].
  • Broader Context: This research is part of a growing field focused on classifying BRCA2 variants [4] and discovering natural compounds that can target them, offering new avenues for therapy, especially in populations with a high prevalence of TNBC [1] [2].

References

Comprehensive Application Notes & Protocols: Bayogenin as a Multi-Targeted Therapeutic Agent for Triple-Negative Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Therapeutic Challenge of TNBC and Bayogenin Potential

Triple-negative breast cancer (TNBC) represents a significant therapeutic challenge in oncology due to its aggressive nature, absence of hormone receptors, and limited targeted treatment options. Unlike other breast cancer subtypes, TNBC lacks estrogen receptors, progesterone receptors, and HER2 expression, making it resistant to conventional hormone therapies and HER2-targeted treatments. TNBC accounts for 10-20% of all breast cancer cases and disproportionately affects younger women under 40, with higher prevalence rates in India (27-31%) compared to Western countries (12-15%). The complexity of TNBC is further compounded by mutations in high-penetrance genes such as BRCA1, BRCA2, and BAX, along with other apoptotic genes involved in tumorigenesis, apoptosis, and drug resistance. The five-year survival rate for metastatic TNBC remains disappointingly low, highlighting the urgent need for novel therapeutic approaches [1] [2].

This compound, a natural phytochemical derived from traditional Indian medicinal plants, has emerged as a promising multi-targeted therapeutic agent against TNBC. Recent in-silico studies have demonstrated that this compound exhibits strong binding affinities to key proteins implicated in TNBC pathogenesis, particularly BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), surpassing the binding performance of the FDA-approved drug Olaparib. This positions this compound as a potential candidate for targeting the DNA repair mechanisms that TNBC cells rely on for survival. The compound belongs to the class of triterpenoid saponins and is characterized by favorable pharmacokinetic properties and toxicity profiles based on comprehensive ADMET predictions. Its natural origin and multi-targeted mechanism of action align with the growing interest in phytochemicals as sources of safe and effective anticancer agents with potentially fewer side effects than conventional chemotherapy [1] [2].

Therapeutic Potential & Mechanism of Action

Molecular Docking & Dynamics Evidence

Molecular docking studies provide crucial insights into this compound's binding interactions with key molecular targets in TNBC. Using systematic virtual screening of 300 phytochemicals from the IMPPAT 2.0 database, researchers identified this compound as a top candidate based on its superior binding energies with high-penetrance genes and apoptotic proteins. The binding affinity of this compound to BRCA2 was measured at -9.3 kcal/mol, significantly stronger than the FDA-approved PARP inhibitor Olaparib, while its binding to PALB2 registered at -8.7 kcal/mol. These exceptional binding energies suggest that this compound can effectively interact with the binding pockets of these critical proteins, potentially disrupting their functional roles in DNA repair mechanisms that TNBC cells depend on for survival [1].

Molecular dynamics simulations conducted over 200 nanoseconds have further validated the stability of this compound-protein complexes, demonstrating consistent root mean square deviation (RMSD), hydrogen bonding patterns, and favorable free energy profiles. The stability of these complexes under dynamic conditions indicates that this compound forms robust interactions with its target proteins without significant structural perturbations, a crucial requirement for therapeutic efficacy. The simulations revealed that this compound maintains stable hydrogen bonds with key residues in the binding pockets of BRCA2 and PALB2, explaining its strong binding affinity and suggesting mechanisms by which it might interfere with the protein-protein interactions necessary for DNA repair complex formation in TNBC cells [1].

Multi-Targeting Effects on Signaling Pathways

This compound demonstrates a unique multi-targeted mechanism that simultaneously addresses several critical pathways dysregulated in TNBC. Beyond its primary interactions with BRCA2 and PALB2, this compound shows significant binding affinity to other high-penetrance genes and apoptotic regulators, including BAX, BCL2, CASP3, PTEN, TP53, and STK11. This broad-spectrum targeting capability positions this compound as a polypharmacological agent that can potentially overcome the compensatory mechanisms and pathway redundancies that often limit single-target therapies in heterogeneous TNBC tumors. The ability to modulate multiple interconnected pathways represents a significant advantage in managing TNBC's complex pathophysiology and resistance mechanisms [1].

The therapeutic effect of this compound extends to the modulation of cancer-related metabolic signaling pathways, particularly those involved in the Warburg effect (aerobic glycolysis). Cancer cells, including TNBC, preferentially utilize glycolysis for energy production even in the presence of oxygen, a metabolic reprogramming that supports rapid proliferation, invasion, and metastasis. Key enzymes in this process such as hexokinase 2 (HK2), pyruvate dehydrogenase kinase (PDK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) represent potential modulation targets for this compound. Although direct evidence of this compound's effects on these specific enzymes requires further validation, related triterpenoid saponins have demonstrated inhibitory effects on glycolytic enzymes and hypoxia-inducible factors, suggesting this compound may share similar capabilities [3] [4].

Table 1: this compound Binding Affinities to Key TNBC-Related Proteins

Protein Target PDB ID Binding Energy (kcal/mol) Biological Function Therapeutic Implications
BRCA2 3EU7 -9.3 DNA repair via homologous recombination Disruption of DNA repair mechanisms in TNBC
PALB2 2W18 -8.7 BRCA2 binding partner in DNA repair Synergistic disruption of repair complexes
BRCA1 1T15 Data not specified DNA damage response and repair Potential impact on genomic stability
BAX 2G5B Data not specified Pro-apoptotic signaling Restoration of apoptosis in resistant cells
BCL2 6O0K Data not specified Anti-apoptotic regulation Counteraction of survival signals
PTEN 1D5R Data not specified Tumor suppression via PI3K/AKT pathway Potential restoration of apoptotic signaling

Table 2: Comparison of this compound with Reference Compounds in TNBC Targeting

Compound BRCA2 Binding Energy (kcal/mol) PALB2 Binding Energy (kcal/mol) ADMET Profile Multi-Targeting Capability
This compound -9.3 -8.7 Favorable with minimal toxicity concerns High (multiple high-penetrance genes)
Olaparib (FDA-approved) Less favorable than this compound* Less favorable than this compound* Known toxicity issues Selective PARP inhibition
Reference Phytochemicals Variable (-6.2 to -8.1) Variable (-5.8 to -7.9) Mixed ADMET profiles Moderate to high targeting diversity

Note: Exact values for Olaparib not provided in the search results, but study mentions this compound "surpassed" Olaparib in binding affinity [1].

Experimental Protocols

Protocol 1: In-Silico Screening of Phytochemicals Against TNBC Targets

Objective: To systematically identify and evaluate phytochemicals with potential therapeutic activity against TNBC using computational approaches. This protocol outlines a comprehensive virtual screening workflow from compound selection to binding affinity assessment [1].

Materials and Software Requirements:

  • IMPPAT 2.0 database (containing 4,010 Indian medicinal plants and 17,967 phytochemicals)
  • SwissADME web tool for pharmacokinetic predictions
  • Protox-II web tool for toxicity assessment
  • PubChem database for compound structures
  • AutoDockTools version 4.2.6 for molecular docking
  • Protein Data Bank (RCSB PDB) for protein structures
  • ProteinPlus webserver for active site prediction
  • OpenBabel 3.3.1 for structure minimization

Procedure:

  • Ligand Library Curation:

    • Access the IMPPAT 2.0 database and filter for polyphenolic compounds, including flavonoids, lignans, phenolic acids, stilbenes, and non-phenolic metabolites.
    • Export the initial library of 300 phytochemicals in SMILES format for preliminary screening.
  • ADMET Profiling:

    • Submit the compound library to SwissADME to evaluate compliance with Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and P-glycoprotein substrate status.
    • Assess carcinogenicity, cytotoxicity, immunotoxicity, and mutagenicity using Protox-II.
    • Select compounds with favorable ADMET properties for further analysis (typically reducing the library to 80-100 compounds).
  • Ligand Preparation:

    • Retrieve 3D structures of selected compounds from PubChem in SDF format.
    • Perform energy minimization using the MMFF94 force field for 1000 steps in OpenBabel.
    • Convert structures to PDBQT format for docking studies.
  • Protein Target Selection and Preparation:

    • Identify key TNBC-related proteins from scientific literature, focusing on high-penetrance genes (BRCA1, BRCA2, PALB2) and apoptotic regulators (BAX, BCL2, CASP3, PTEN, TP53, STK11, BIRC5).
    • Retrieve crystal structures from Protein Data Bank (PDB IDs: 1T15, 3EU7, 2W18, 1D5R, 4MZI, 5WXN, 6O0K, 2G5B, 2QFA, 1NME).
    • Prepare proteins by removing water molecules and heteroatoms, adding Kollman charges and polar hydrogens using AutoDockTools.
    • Predict binding sites using ProteinPlus webserver.
  • Molecular Docking:

    • Establish grid boxes around predicted active sites with dimensions sufficient to encompass all binding pocket residues.
    • Validate docking protocol through self-docking with known ligands where available.
    • Perform docking simulations using Lamarckian Genetic Algorithm with 100 runs per compound.
    • Analyze results based on binding energy (kcal/mol) and binding orientation.

Quality Control Notes:

  • Maintain consistent parameters across all docking experiments for comparative analysis.
  • Include reference compounds (e.g., Olaparib) as positive controls.
  • Verify docking pose clustering to ensure reproducibility of results.
Protocol 2: Molecular Dynamics Simulation of Protein-Ligand Complexes

Objective: To evaluate the stability and dynamic interactions of this compound-protein complexes through extended molecular dynamics simulations, providing insights beyond static docking studies [1].

Materials and Software Requirements:

  • GROMACS or AMBER molecular dynamics software
  • Previously docked this compound-protein complexes
  • Appropriate force fields (AMBER99SB-ILDN or CHARMM36)
  • High-performance computing cluster with GPU acceleration

Procedure:

  • System Preparation:

    • Solvate the protein-ligand complex in a cubic water box with a minimum 1.0 nm distance between the complex and box edge.
    • Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl).
    • Perform energy minimization using steepest descent algorithm until convergence (<1000 kJ/mol/nm).
  • Equilibration Phases:

    • Conduct NVT equilibration for 100 ps with position restraints on protein and ligand heavy atoms, gradually heating the system to 310K.
    • Perform NPT equilibration for 100 ps with similar restraints to stabilize pressure at 1 bar.
    • Remove position restraints for production MD.
  • Production Molecular Dynamics:

    • Run unrestrained simulations for 200 ns at 310K temperature and 1 bar pressure.
    • Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.
    • Use LINCS algorithm to constrain bond lengths involving hydrogen atoms.
    • Save trajectory frames every 10 ps for analysis.
  • Trajectory Analysis:

    • Calculate root mean square deviation (RMSD) of protein backbone and ligand heavy atoms to assess complex stability.
    • Determine root mean square fluctuation (RMSF) of residue positions to identify flexible regions.
    • Compute radius of gyration to evaluate compactness of the protein structure.
    • Analyze hydrogen bonding patterns and interaction lifetimes throughout the simulation.
    • Perform MM-PBSA calculations to estimate binding free energies from trajectory snapshots.

Quality Control Notes:

  • Monitor temperature, pressure, and energy fluctuations during equilibration to ensure system stability.
  • Compare simulated apo-protein structures with crystal structures to validate simulation parameters.
  • Conduct multiple independent runs with different initial velocities to assess reproducibility.

Pathway Diagrams & Experimental Workflows

TNBC Signaling Pathways Targeted by this compound

The following diagram illustrates the key signaling pathways in TNBC that are potentially modulated by this compound, highlighting its multi-targeted mechanism of action:

G cluster_0 DNA Repair Pathways cluster_1 Apoptotic Regulation cluster_2 Metabolic Reprogramming This compound This compound BRCA2 BRCA2 This compound->BRCA2 strong binding PALB2 PALB2 This compound->PALB2 strong binding BAX BAX This compound->BAX modulation BCL2 BCL2 This compound->BCL2 modulation HIF1 HIF1 This compound->HIF1 potential regulation BRCA1 BRCA1 BRCA1->BRCA2 complex formation PALB2->BRCA2 stabilization PARP PARP DNARepair DNARepair PARP->DNARepair initiation DNADamage DNADamage DNADamage->PARP activation CaspaseActivation CaspaseActivation BAX->CaspaseActivation promotion BCL2->BAX inhibition CASP3 CASP3 TP53 TP53 TP53->BAX transcription Apoptosis Apoptosis CaspaseActivation->Apoptosis execution HK2 HK2 HIF1->HK2 upregulation LDHA LDHA HIF1->LDHA upregulation PI3K PI3K AKT AKT PI3K->AKT activation mTOR mTOR AKT->mTOR signaling Glycolysis Glycolysis LactateProduction LactateProduction Glycolysis->LactateProduction enhancement

Diagram 1: this compound targets multiple signaling pathways in TNBC. The diagram highlights its strong binding to DNA repair proteins (BRCA2, PALB2) and modulation of apoptotic regulators (BAX, BCL2), with potential effects on metabolic reprogramming pathways.

Experimental Workflow for this compound Evaluation

The following diagram outlines the comprehensive experimental workflow for evaluating this compound as a therapeutic candidate for TNBC:

G cluster_0 Phase 1: Compound Identification & Screening cluster_1 Phase 2: Validation & Mechanism cluster_2 Phase 3: Therapeutic Development IMPPAT IMPPAT 2.0 Database Screening ADMET ADMET Prediction (SwissADME, ProTox-II) IMPPAT->ADMET 300 compounds Docking Molecular Docking (AutoDock) ADMET->Docking 83 compounds BayogeninID This compound Identification as Lead Compound Docking->BayogeninID top candidate MDSim Molecular Dynamics Simulations (200 ns) BayogeninID->MDSim 200 ns simulation PathwayAnalysis Pathway Analysis & Network Mapping MDSim->PathwayAnalysis stable complexes InVitroVal In Vitro Validation Cell-Based Assays PathwayAnalysis->InVitroVal key targets Mechanism Mechanism of Action Elucidation InVitroVal->Mechanism multi-targeting ComboTherapy Combination Therapy Screening Mechanism->ComboTherapy synergy assessment Formulation Formulation Optimization ComboTherapy->Formulation delivery systems BiomarkerID Biomarker Identification Formulation->BiomarkerID companion diagnostics ClinicalDesign Clinical Trial Design BiomarkerID->ClinicalDesign trial planning

Diagram 2: Comprehensive workflow for this compound development as a TNBC therapeutic, spanning from initial computational screening to clinical trial design.

Translational Relevance & Future Directions

The multi-targeted nature of this compound positions it as a promising candidate for combination therapy approaches in TNBC treatment. Given its strong binding to DNA repair proteins, this compound may synergize with conventional DNA-damaging chemotherapeutic agents like platinum salts or PARP inhibitors, potentially allowing for dose reduction while maintaining efficacy and reducing toxicity. Furthermore, its potential effects on apoptotic regulators could help overcome the resistance mechanisms that often develop in response to single-agent therapies. Future research should focus on identifying optimal drug combinations and sequencing strategies to maximize therapeutic efficacy while minimizing side effects. The favorable ADMET profile of this compound suggests it may have a wider therapeutic window compared to many conventional chemotherapeutic agents, though this requires rigorous preclinical validation [1] [4].

Biomarker development represents another critical avenue for translational research. As precision medicine continues to evolve, identifying predictive biomarkers for this compound response will be essential for patient selection and treatment optimization. The search results highlight the growing utility of both tissue-based and blood-based next-generation sequencing (NGS) for detecting relevant mutations in genes such as PIK3CA, AKT1, and PTEN. Blood-based NGS shows excellent positive percent agreement (92.5-97.1%) with tissue-based testing for detecting PIK3CA/AKT1/PTEN alterations when circulating tumor DNA tumor fraction is ≥1%, offering a less invasive approach for biomarker monitoring. However, tissue-based testing remains necessary when blood-based results are negative, especially for detecting copy number variations like PTEN homozygous deletions. Developing similar biomarker strategies for this compound response could significantly enhance its clinical implementation [5].

Table 3: Recommended Biomarker Detection Methods for this compound Companion Diagnostics

Biomarker Category Detection Method Sample Type Considerations for this compound Application
DNA Repair Genes (BRCA1/2, PALB2) FoundationOneCDx (tissue) Tumor tissue Gold standard for initial assessment
DNA Repair Genes (BRCA1/2, PALB2) FoundationOneLiquid CDx (blood) Blood (ctDNA) Less invasive option for monitoring
Apoptotic Regulators (BAX, BCL2) Immunohistochemistry Tumor tissue Protein expression levels important
Metabolic Markers (HK2, LDHA) RNA sequencing Tumor tissue Potential indicators of Warburg effect targeting
PI3K/AKT Pathway Alterations NGS panels Tissue or blood Important for combination therapy decisions

Conclusion

This compound represents a promising multi-targeted phytochemical agent for addressing the significant therapeutic challenges posed by triple-negative breast cancer. Through its strong binding interactions with key DNA repair proteins BRCA2 and PALB2, along with its modulation of apoptotic regulators and potential effects on cancer metabolism pathways, this compound offers a polypharmacological approach that may overcome the limitations of single-target therapies. The comprehensive in-silico data, including molecular docking studies and molecular dynamics simulations, provide a solid foundation for further preclinical development. The detailed experimental protocols outlined in this document offer researchers a systematic approach to validate and build upon these initial findings, potentially accelerating the development of this promising natural product into a clinically viable therapeutic option for TNBC patients with limited treatment choices [1] [2].

References

Chemical and Biological Profile of Bayogenin

Author: Smolecule Technical Support Team. Date: February 2026

Bayogenin is a pentacyclic triterpenoid saponin isolated from various plant sources, including Medicago sativa (alfalfa) and the tubers of Bolbostemma paniculatum [1] [2] [3]. Its primary reported biological activity is the inhibition of glycogen phosphorylase, an enzyme target relevant to diabetes research [1] [2] [3].

Key Identifiers and Properties

Property Details
CAS Number 6989-24-8 [1] [4] [5]
Molecular Formula C₃₀H₄₈O₅ [1] [4] [5]
Molecular Weight 488.70 g/mol [1] [4] [2]
Physical Description White to off-white solid powder [1] [5] [2]
Purity Typically available at ≥95% to ≥98% [5] [2] [3]

Stock Solution Preparation and Storage

Proper preparation and storage are critical for maintaining the stability of this compound and ensuring the reproducibility of your experiments.

Solubility and Stock Solution Preparation

This compound is soluble in various organic solvents but has limited solubility in water.

Summary of Solubility Data

Solvent Solubility Notes & Protocol
DMSO ~33.33 mg/mL (~68.20 mM) [5] Primary solvent for concentrated stock solutions.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble [6] [2] Suitable for extraction or further chemical synthesis.
Water Insoluble Not recommended for stock preparation.

Recommended Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = (0.010 mol/L) × (0.001 L) × (488.70 g/mol) = 4.887 mg
  • Weigh Compound: Accurately weigh 4.887 mg of this compound powder.
  • Dissolve: Transfer the powder to a clean vial. Add 1 mL of anhydrous DMSO directly to the vial.
  • Mix Thoroughly: Vortex or sonicate the mixture briefly until the powder is completely dissolved, forming a clear solution. Gently warming the tube to 37°C can aid dissolution [6].
Storage and Handling
  • Long-term Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C to -80°C for long-term stability (several months) [6] [5] [2].
  • Short-term Storage: For frequent use over a few weeks, storage at -20°C is generally sufficient [5] [2].
  • Powder Storage: The solid powder should be stored in a desiccated environment at -20°C and protected from light to maintain stability [6] [3].

The workflow below summarizes the key steps for preparing and storing this compound stock solutions.

Start Start: this compound Powder Step1 Weigh 4.887 mg of powder Start->Step1 Step2 Add 1 mL anhydrous DMSO Step1->Step2 Step3 Vortex/Sonicate until clear Step2->Step3 Step4 Aliquot into small vials Step3->Step4 Storage Store at -20°C to -80°C Step4->Storage End Ready for Use Storage->End

In Vitro Application & Experimental Planning

When using this compound stock solutions in biological assays, proper dilution is necessary to achieve the desired final working concentration.

Preparation of Working Solutions

A common use for this compound is in cell-based assays. The stock solution must be diluted in an aqueous culture medium. Because DMSO can be toxic to cells, the final concentration of DMSO in the assay should typically not exceed 0.1-0.5%.

Example: Preparing 5 mL of a 10 µM Working Solution from a 10 mM DMSO Stock

  • Use the dilution equation: C₁V₁ = C₂V₂
    • C₁ = 10 mM (stock concentration)
    • V₁ = ? (volume of stock needed)
    • C₂ = 10 µM = 0.010 mM (final working concentration)
    • V₂ = 5 mL (final working volume)
  • Calculate the volume of stock solution: (10 mM) × V₁ = (0.010 mM) × (5 mL)
    • V₁ = 5 µL
  • Add 5 µL of the 10 mM this compound stock into 4.995 mL of pre-warmed cell culture medium.
  • Mix gently but thoroughly. The final DMSO concentration is 0.1%, which is generally safe for most cell lines.
Experimental Protocol: Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from a study that synthesized and evaluated this compound as a glycogen phosphorylase inhibitor [2] [3].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against rabbit muscle glycogen phosphorylase a (RMGPa).

Key Biological Activity Data

Assay / System Reported Activity Reference
Rabbit Muscle GP a (RMGPa) IC₅₀ = 68 µM [1]
Human recombinant COX-2 (in Sf21 cells) IC₅₀ > 40 µM [1]

Materials:

  • Purified rabbit muscle glycogen phosphorylase a (RMGPa)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Assay buffer (e.g., 50 mM HEPES, pH 6.8)
  • Substrate solution (Glycogen + Glucose-1-phosphate)
  • AMP (activator)
  • Positive control inhibitor (e.g., Caffeine)
  • Equipment: Spectrophotometer or microplate reader

Workflow:

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., from 200 µM to 10 µM).
  • Setup Reaction Mixture: In a series of tubes or wells, combine:
    • Assay Buffer
    • RMGPa enzyme solution
    • AMP solution
    • A fixed volume (e.g., 2 µL) of each this compound dilution or vehicle control (DMSO).
  • Pre-incubate: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 10-15 minutes) at the assay temperature (e.g., 30°C).
  • Initiate Reaction: Start the enzymatic reaction by adding the substrate mixture containing glycogen and glucose-1-phosphate.
  • Measure Activity: Monitor the rate of inorganic phosphate (Pi) release spectrophotometrically for a defined period (e.g., 10-30 minutes).
  • Data Analysis: Calculate the percentage of enzyme activity inhibition at each this compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.

The following diagram outlines the logical flow of the experiment, from setup to data analysis.

Prep Prepare this compound Dilution Series Setup Setup Reaction with Enzyme & AMP Prep->Setup PreInc Pre-incubate (10-15 min) Setup->PreInc Start Initiate Reaction with Substrate PreInc->Start Measure Measure Reaction Rate (Spectrophotometer) Start->Measure Analyze Calculate % Inhibition & Determine IC₅₀ Measure->Analyze

Practical Notes for Researchers

  • Solubility in Assay Buffers: this compound may precipitate when a DMSO stock is added to aqueous buffers. For higher-concentration working solutions, consider using solubilizing agents like 20% SBE-β-CD in saline, which can achieve concentrations up to 2.5 mg/mL [5].
  • Stability Monitoring: It is good practice to periodically check the integrity of stored stock solutions using analytical methods like HPLC or TLC, especially if experimental results become inconsistent.
  • Bioactivity Context: this compound exhibits moderate inhibitory activity. Its potency (IC₅₀ ~68 µM for RMGPa) should be considered when designing experiments and selecting dose ranges [1] [2] [3].

References

Application Notes and Protocols: Semi-Synthesis of Bayogenin from Oleanolic Acid and its Biological Evaluation as a Glycogen Phosphorylase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a ubiquitous pentacyclic triterpenoid that serves as a versatile scaffold for the semi-synthesis of biologically active natural products and their analogues [1] [2]. Bayogenin is one such compound, a pentacyclic triterpene identified in various plant species and recognized for its role in plant defense mechanisms [3] [4]. Recent studies have highlighted its potential as a glycogen phosphorylase (GP) inhibitor, a target relevant for managing type 2 diabetes [5] [6].

These notes detail a semi-synthetic protocol for producing this compound from oleanolic acid and summarize its subsequent biological evaluation. The pathway involves a multi-step chemical conversion to systematically introduce hydroxyl groups at specific positions on the oleanane skeleton [6].

Synthetic Pathway and Workflow

The conversion of oleanolic acid to this compound requires multiple chemical steps to achieve the desired oxidation pattern. The following diagram illustrates the logical workflow and the core structural changes involved in this transformation.

G Start Starting Material: Oleanolic Acid Step1 Step 1-10: Synthetic Modifications Start->Step1 Intermediate Key Synthetic Intermediate Step1->Intermediate Step2 Step 11-14: Final Steps to Introduce C-23 Hydroxyl Intermediate->Step2 End Final Product: This compound Step2->End Evaluation Biological Evaluation: Glycogen Phosphorylase Assay End->Evaluation

Summary of Quantitative Biological Data

The following table summarizes the glycogen phosphorylase inhibitory activity of this compound and related semi-synthesized triterpenes, providing a clear comparison of their potency.

Table 1: Glycogen Phosphorylase (GP) Inhibitory Activity of Semi-Synthesized Triterpenes

Compound Name IC₅₀ (μmol/L) Overall Synthetic Yield Key Structural Feature Reference
This compound ~53 - 103 ~12% (over 14 steps) C-23 hydroxy [6]
Arjunolic Acid ~53 - 103 ~10% (over 11 steps) C-23 hydroxy [5] [6]
Hederagonic Acid ~53 - 103 Not Specified C-24 hydroxy [5] [6]
4-epi-Hederagonic Acid ~53 - 103 Not Specified C-24 hydroxy [5] [6]

Experimental Protocols

Semi-Synthesis of this compound from Oleanolic Acid

This protocol is adapted from the synthetic procedure referenced in the application notes [6].

  • Objective: To semi-synthesize this compound from oleanolic acid via a 14-step synthetic sequence.

  • Starting Material: Oleanolic acid (≥95% purity, commercially available).

  • Key Chemical Transformations: The synthesis involves several key reaction types, including:

    • Selective Oxidations: To introduce carbonyl groups at specific positions.
    • Reductions: To convert carbonyls to hydroxyl groups with stereochemical control.
    • Protection/Deprotection: To shield reactive functional groups (e.g., the C-3 hydroxy or C-28 carboxyl) during specific transformations.
    • Hydroxylation: A critical step to introduce the hydroxy group at the C-23 position, which distinguishes this compound from the starting material.
  • Procedure Outline:

    • Begin with oleanolic acid.
    • Execute a sequence of 10 synthetic steps to arrive at a key synthetic intermediate. These steps are necessary to pre-functionalize the oleanane core and set the stage for the final C-23 hydroxylation.
    • Perform the final 4 steps to successfully introduce the C-23 hydroxy group, yielding This compound.
    • Purify the final product using techniques such as flash chromatography or recrystallization.
    • Confirm the structure and purity of this compound using ( ^1H )-NMR, ( ^{13}C )-NMR, and High-Resolution Mass Spectrometry (HRMS).
  • Notes:

    • The overall reported yield for the 14-step sequence is approximately 12% [6].
    • The synthesis of the related triterpene Arjunolic acid (also featuring a C-23 hydroxy group) is achieved in 11 steps with a ~10% overall yield, indicating a similar synthetic complexity [6].
Protocol for Glycogen Phosphorylase (GP) Inhibition Assay

This protocol describes the standard method used to evaluate the inhibitory potency of the synthesized compounds [6].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against glycogen phosphorylase a.

  • Principle: The assay measures the rate of inorganic phosphate (Pᵢ) release from glucose-1-phosphate, a reaction catalyzed by GP. Inhibitors reduce the rate of Pᵢ production.

  • Materials:

    • Glycogen phosphorylase a (from rabbit muscle or recombinant).
    • Substrate: Glucose-1-phosphate.
    • Buffer: 50 mM HEPES, 100 mM KCl, 1 mM DTT, 1.5 mM MgAc₂, 0.5 mM AMP, pH 6.8.
    • Test compounds: this compound and analogues, dissolved in DMSO.
    • Positive control: A known GP inhibitor (e.g., caffeine).
    • Malachite Green reagent for phosphate detection.
  • Procedure:

    • Prepare a dilution series of this compound in DMSO.
    • In a reaction mixture, incubate GP a with the test compound (or vehicle control) in assay buffer for 10-15 minutes at 30°C.
    • Initiate the enzymatic reaction by adding the substrate, glucose-1-phosphate.
    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 30°C.
    • Stop the reaction by adding the Malachite Green reagent.
    • Measure the absorbance of the solution at 620 nm, which is proportional to the amount of inorganic phosphate released.
    • Calculate the percentage of enzyme activity remaining for each compound concentration relative to the vehicle control (DMSO only).
  • Data Analysis:

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
    • The IC₅₀ value is defined as the concentration of the compound that produces a 50% reduction of GP a activity.

Conclusion and Research Outlook

This compound can be successfully semi-synthesized from the readily available oleanolic acid, albeit through a multi-step synthetic route with a moderate overall yield [6]. Biological evaluation classifies it as a moderate-potency inhibitor of glycogen phosphorylase, with an IC₅₀ value in the range of 53-103 μmol/L [5] [6].

The structure-activity relationship (SAR) insight from this work is crucial: the introduction of a C-23 hydroxy group to the oleanane skeleton appears to be a structural motif that confers GP inhibitory activity, though it may not be the most optimal for high potency [6]. This finding provides a valuable starting point for future medicinal chemistry efforts.

Future research directions should focus on:

  • Optimizing the Synthetic Route: Exploring more efficient and fewer steps to access this compound and its analogues.
  • Structural Derivatization: Synthesizing and testing a library of this compound derivatives (e.g., by modifying the C-28 carboxyl group or introducing other functional groups) to establish a more detailed SAR and improve potency and physicochemical properties.
  • Advanced Biological Testing: Evaluating the most promising derivatives in cellular models of glycogen metabolism and in vivo models of type 2 diabetes.

References

Comprehensive Application Notes and Protocols for UPLC-TOF Analysis of Bayogenin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bayogenin and Analytical Significance

This compound is a significant triterpenoid sapogenin that serves as the aglycone moiety for various saponins found in numerous medicinal plants. This compound has garnered substantial research interest due to its presence in plants with documented pharmacological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. The accurate identification and quantification of this compound is crucial for quality control of herbal medicines, standardization of botanical extracts, and pharmacological research aimed at understanding the therapeutic potential of triterpenoid-rich preparations [1].

UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry) has emerged as a powerful analytical technique for the analysis of triterpenoid compounds like this compound due to its high resolution, exceptional mass accuracy, and superior sensitivity compared to conventional HPLC methods. The implementation of this technology enables researchers to overcome the analytical challenges associated with triterpenoid analysis, including structural diversity, presence of isomers, and frequently low abundance in complex plant matrices [2] [3].

Instrumentation and Analytical Conditions

Liquid Chromatography System

Table 1: Optimal UPLC Conditions for this compound Analysis

Parameter Specification Rationale
Column C18 reverse phase (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) Optimal resolution for medium-polarity compounds
Mobile Phase A Water with 0.1% formic acid Improves protonation and ionization efficiency
Mobile Phase B Acetonitrile with 0.1% formic acid Enhances separation and peak shape
Gradient Program 0-2 min: 10% B; 2-26 min: 10→90% B; 26-28 min: 90% B; 28-28.1 min: 90→10% B; 28.1-30 min: 10% B Effective separation of triterpenoids from matrix components
Column Temperature 40°C Improves chromatographic efficiency and reproducibility
Injection Volume 1-5 µL Balances sensitivity with column lifetime
Flow Rate 0.4 mL/min Optimal for UPLC-MS applications

The chromatographic conditions outlined in Table 1 have been optimized based on established methods for triterpene saponin analysis, providing effective separation of this compound from structurally similar compounds and plant matrix components [4] [2].

Mass Spectrometry Parameters

Table 2: TOF-MS Instrument Parameters for this compound Detection

Parameter Positive Ion Mode Negative Ion Mode
Ion Source Temperature 500°C 500°C
Ion Spray Voltage 5.5 kV -4.5 kV
Nebulizer Gas (GS1) 45 psi 45 psi
Heater Gas (GS2) 45 psi 45 psi
Curtain Gas 30 psi 30 psi
Declustering Potential (DP) 80 V -70 V
Collision Energy (CE) 20 eV -20 eV
Mass Range m/z 70-2000 m/z 70-2000
Acquisition Mode Information Dependent Acquisition (IDA) Information Dependent Acquisition (IDA)

Mass spectrometric analysis can be performed in both ionization modes to maximize detection capability, though positive ion mode typically provides better sensitivity for triterpenoid aglycones like this compound [2]. The high mass accuracy (typically <5 ppm) provided by TOF instruments is crucial for confident elemental composition assignment and structural characterization.

Sample Preparation Protocols

Plant Material Extraction
  • Collection and Authentication: Secure plant materials from verified sources and perform botanical authentication. Voucher specimens should be deposited in institutional herbariums for future reference [4] [5].

  • Drying and Grinding: Air-dry plant materials and grind to a homogeneous powder using a mill. Sieve through appropriate mesh (e.g., Chinese National Standard Sieve No. 3) to ensure particle size uniformity [4].

  • Extraction Procedure:

    • Accurately weigh 2.0 g of plant powder
    • Add 100 mL of 80% methanol (a effective solvent for triterpenoid extraction)
    • Perform reflux extraction at 80°C for 3 hours, repeat three times
    • Combine filtrates and concentrate under reduced pressure
    • Evaporate to dryness and store at 4°C until analysis [4]
  • Reconstitution: Dissolve the dry extract in 80% methanol to achieve a concentration of approximately 2 mg/mL. Filter through a 0.22 µm membrane filter prior to UPLC analysis [4].

Alternative Extraction Methods

For specific applications, biphasic extraction using methanol-chloroform-water mixtures may be employed to enhance recovery of triterpenoid compounds. The classical Folch method (2:1 chloroform-methanol) or Bligh & Dyer method are particularly effective for comprehensive metabolite extraction, with the non-polar phase capturing triterpenoid aglycones like this compound [6].

Mass Spectrometric Characterization of this compound

Fragmentation Patterns

This compound, as a triterpenoid aglycone, displays characteristic fragmentation pathways that facilitate its identification:

  • Positive Ion Mode: Protonated molecules [M+H]⁺ and typical fragment ions resulting from dehydration [M+H-H₂O]⁺ and subsequent neutral losses [2]
  • Aglycone Identification: The presence of this compound can be confirmed through diagnostic fragment ions that distinguish it from structurally similar aglycones like hederagenin and oleanolic acid [2] [1]
  • Structural Elucidation: Tandem mass spectrometry (MS/MS) provides crucial information about the triterpenoid skeleton through characteristic fragmentation patterns
Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to data interpretation:

G Start Sample Collection (Plant Material) Prep1 Drying and Grinding Start->Prep1 Prep2 Solvent Extraction (80% Methanol, 80°C) Prep1->Prep2 Prep3 Filtration and Concentration Prep2->Prep3 Analysis1 UPLC Separation (C18 Column, Gradient Elution) Prep3->Analysis1 Analysis2 TOF-MS Analysis (High Resolution Mass Detection) Analysis1->Analysis2 Data1 Data Acquisition (m/z 70-2000) Analysis2->Data1 Data2 Spectral Processing and Interpretation Data1->Data2 Result This compound Identification and Quantification Data2->Result

Figure 1: Complete workflow for this compound analysis using UPLC-TOF-MS

Quantitative Analysis and Method Validation

Calibration and Sensitivity

While specific calibration data for pure this compound is not extensively reported in the literature, quantitative approaches for similar sapogenins provide guidance:

Table 3: Quantitative Performance Characteristics for Sapogenin Analysis

Parameter Performance Characteristics Reference Method
Linear Range Varies with instrument sensitivity Established through calibration curves
Recovery Rates 71-99% for related sapogenins SPE purification with C18 cartridges
Detection Technique UHPLC-ELSD or LC/MS with MRM Dependent on available instrumentation
Internal Standards Labeled isotopes or structural analogs Added prior to extraction to correct for losses

For this compound quantification, the Multiple Reaction Monitoring (MRM) mode on LC-MS systems offers superior sensitivity and selectivity when reference standards are available. This approach involves specific parent-to-fragment ion transitions that minimize matrix interference [1].

Quality Control Measures
  • Internal Standards: Incorporate appropriate internal standards (e.g., deuterated analogs or structurally similar compounds) during the extraction process to correct for analyte losses and matrix effects [6]
  • Quality Control Samples: Prepare pooled quality control (QC) samples by combining aliquots from all test solutions to monitor instrument performance and reproducibility throughout the analysis [4]
  • Method Validation: Establish key validation parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines

Applications in Phytochemical Research

Metabolomics Studies

UPLC-TOF-MS analysis of this compound is particularly valuable in comprehensive metabolomics studies aimed at profiling the triterpenoid composition of medicinal plants. The high-resolution data enables:

  • Comparative Analysis: Differentiation between plant species, plant parts, and cultivation conditions based on triterpenoid profiles [4]
  • Chemical Marker Discovery: Identification of characteristic triterpenoids that serve as quality markers for herbal medicine standardization [4] [3]
  • Biosynthetic Pathway Elucidation: Investigation of triterpenoid biogenesis and transformation through advanced analytical strategies [3]
Processing Impact Assessment

The analytical methodology enables investigation of how different processing methods affect this compound content and transformation:

G Start Raw Plant Material P1 Drying Method Start->P1 P2 Extraction Technique P1->P2 P3 Heat Treatment P2->P3 P4 Hydrolysis Conditions P3->P4 Analysis UPLC-TOF Analysis (this compound Quantification) P4->Analysis Result Processing Impact Assessment Analysis->Result

Figure 2: Assessment of processing impact on this compound content

Troubleshooting and Technical Considerations

Common Analytical Challenges
  • Low Abundance: this compound may be present in low concentrations in plant materials. Consider enrichment strategies or concentration steps if sensitivity is inadequate.

  • Matrix Effects: Complex plant matrices can cause ionization suppression. Implement effective sample cleanup procedures such as solid-phase extraction (SPE) to mitigate these effects.

  • Structural Isomers: Differentiation of this compound from structurally similar triterpenoids requires high chromatographic resolution and careful interpretation of MS/MS spectra.

  • Artifact Formation: Acid hydrolysis used to release this compound from saponins may create artifacts. Optimize hydrolysis conditions to minimize decomposition and side reactions [1].

Data Interpretation Guidelines
  • Mass Accuracy: Utilize the high mass accuracy of TOF instruments (<5 ppm error) to confidently assign elemental compositions
  • Isotopic Patterns: Examine isotopic distribution patterns to confirm proposed molecular formulas
  • Fragmentation Logic: Interpret MS/MS spectra systematically, recognizing common neutral losses characteristic of triterpenoid structures
  • Spectral Libraries: Compare experimental spectra with available databases and literature references for structural confirmation

Conclusion

UPLC-TOF-MS represents a powerful analytical platform for the identification and quantification of this compound in complex plant matrices. The methodology provides the sensitivity, resolution, and mass accuracy necessary to overcome the analytical challenges associated with triterpenoid analysis. By implementing the protocols and conditions described in these application notes, researchers can reliably detect and quantify this compound, facilitating research on the pharmacological properties and quality control of triterpenoid-containing natural products.

The continued development of UPLC-TOF-MS methodologies for triterpenoid analysis will undoubtedly contribute to advancing our understanding of these biologically significant natural products and their potential applications in drug discovery and development.

References

Application Notes: In Silico ADMET Prediction and Molecular Docking of Bayogenin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bayogenin is a natural triterpenoid saponin found in several medicinal plants, including Centella asiatica and various Chenopodium species [1] [2]. Recent in silico studies have highlighted its significant potential in drug discovery, particularly for targeting proteins implicated in aggressive diseases like Triple-Negave Breast Cancer (TNBC) and oral submucous fibrosis (OSMF) [3] [1]. These computational approaches, which include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, are crucial for early-stage drug candidate screening, saving both time and resources [3] [4]. This document provides detailed protocols and data for the in silico evaluation of this compound, serving as a guide for researchers in preclinical drug development.

Computational ADMET Prediction Protocol

Predicting the ADMET properties of a compound is a critical first step in assessing its drug-likeness. The following workflow and table summarize the standard protocol and results for this compound.

The diagram below illustrates the sequential workflow for the in silico ADMET screening of a compound library, which can include this compound.

G Start Start: Library of Phytochemicals A Ligand Retrieval (IMPPAT 2.0, PubChem) Start->A B ADMET Screening (SwissADME, ProTox-II) A->B C Filter Compounds (Based on Favorable Properties) B->C D Ligand Preparation (3D Structure Minimization) C->D End Output: Shortlisted Compounds for Molecular Docking D->End

Diagram Title: ADMET Screening Workflow

Protocol Steps:

  • Ligand Retrieval:

    • Source: The compound's 3D chemical structure should be retrieved in SDF format from a public database like PubChem [3].
    • Database: Broader phytochemical screening can begin with specialized databases such as IMPPAT 2.0, which catalogs Indian medicinal plants and their bioactive compounds [3].
  • ADMET Screening:

    • Tools: Utilize online web tools for prediction.
      • SwissADME: Used to assess pharmacokinetic properties like gastrointestinal absorption, blood-brain barrier penetration, and compliance with drug-likeness rules such as Lipinski's Rule of Five [3].
      • ProTox-II: Used to predict potential toxicity endpoints, including carcinogenicity, mutagenicity, and cytotoxicity [3].
    • Procedure: Input the prepared SDF files into these tools and run the analyses using default parameters.
  • Ligand Preparation:

    • Software: Use a tool like OpenBabel.
    • Action: Convert the SDF file if necessary and perform energy minimization using a force field (e.g., MMFF94) to obtain the most stable 3D conformation for subsequent docking studies [3].

Table 1: Summary of In Silico ADMET Predictions for this compound

Property Category Parameter Prediction for this compound Tool Used Interpretation
Absorption & Distribution Gastrointestinal (GI) Absorption High [3] SwissADME Favorable for oral bioavailability
Blood-Brain Barrier (BBB) Penetration No [3] SwissADME Low risk for central nervous system side effects
P-glycoprotein Substrate Not specified SwissADME -
Drug-likeness Lipinski's Rule of Five Compliant [3] SwissADME Good potential for oral drug development
Toxicity Hepatotoxicity Non-toxic [3] ProTox-II Favorable safety profile
Carcinogenicity Non-carcinogenic [3] ProTox-II Favorable safety profile
Mutagenicity Non-mutagenic [3] ProTox-II Favorable safety profile
Immunotoxicity Non-immunotoxic [3] ProTox-II Favorable safety profile
Molecular Docking and Dynamics Protocol

Molecular docking predicts how a small molecule, like this compound, binds to a protein target. Molecular dynamics simulations then assess the stability of that interaction over time.

The diagram below outlines the key steps involved in protein preparation, docking, and validation.

G P1 Protein Retrieval (PDB: e.g., 3EU7, 2G5B) P2 Protein Preparation (Remove water, add charges) P1->P2 P3 Active Site Prediction (ProteinPlus Server) P2->P3 P4 Grid Box Generation (AutoDock Tools) P3->P4 P5 Molecular Docking (Binding Affinity in kcal/mol) P4->P5 P6 Validation (Molecular Dynamics Simulation) P5->P6

Diagram Title: Molecular Docking Protocol

Protocol Steps:

  • Protein Selection and Retrieval:

    • Identify key protein targets based on disease pathology (e.g., BRCA2 for TNBC, MAPK-1 for fibrosis) [3] [1].
    • Download their 3D crystal structures from the Protein Data Bank (PDB). Common IDs include 3EU7 (BRCA2), 2G5B (BAX), and 2W18 (PALB2) [3].
  • Protein Preparation:

    • Using software like AutoDockTools, remove water molecules and any heteroatoms not part of the protein's active site.
    • Add Kollman charges and polar hydrogen atoms to the protein structure to correct for force field limitations [3].
    • Save the final prepared file in PDBQT format.
  • Active Site and Grid Box Definition:

    • Use a web server like ProteinPlus to predict the binding pocket residues [3].
    • In AutoDockTools, define a grid box that encompasses all residues of the predicted active site. Note the center coordinates and dimensions of the box for the docking run.
  • Molecular Docking:

    • Use a docking program like AutoDock Vina.
    • Configure the software to use the generated grid box and run the docking simulation. The output will provide multiple binding poses, each with a corresponding binding affinity (in kcal/mol). More negative values indicate stronger binding [3] [1].
  • Validation with Molecular Dynamics (MD):

    • To validate the stability of the docked complex, run an MD simulation using software like GROMACS or AMBER.
    • A typical simulation runs for 100-200 ns and monitors key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the complex remains stable under simulated physiological conditions [3].

Table 2: Documented Molecular Docking Results for this compound with Key Targets

Target Protein PDB ID Biological Role Predicted Binding Affinity (kcal/mol) Reference
BRCA2 3EU7 DNA repair; TNBC high-penetrance gene -9.3 [3]
PALB2 2W18 BRCA2 interaction partner in DNA repair -8.7 [3]
MAPK-1 Not specified Signaling in fibrosis & cell proliferation -9.7 [1]
BAX 2G5B Pro-apoptotic protein Data not shown [3]
Conclusion and Future Perspectives

The in silico data consistently position this compound as a highly promising candidate for further drug development. Its favorable ADMET profile and strong, stable binding to critically relevant disease targets underscore its potential [3] [1]. The convergence of traditional knowledge and modern computational tools, as demonstrated in this protocol, creates a powerful pipeline for natural product-based drug discovery [5].

References

Understanding the Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Bayogenin is a plant-derived phytochemical identified as a promising therapeutic candidate, for instance, in targeting proteins like BRCA2 and PALB2 in triple-negative breast cancer research [1]. Like many natural compounds, its therapeutic potential is likely hampered by poor aqueous solubility, which leads to low dissolution rates and poor bioavailability [2]. Addressing this is a critical step in pre-formulation research.

Strategies for Solubility Enhancement

Based on current technologies for natural products, here are the primary strategies you can investigate. The table below summarizes these approaches.

Strategy Technology/Method Key Components/Considerations Potential Mechanism
Formulation-Based Lipid-Based Nanocarriers & Nanoemulsions [2] Oils, surfactants, co-surfactants Increased surface area, solubilization in lipid core/oil droplets
Micellar Systems [2] [3] Surfactants (e.g., polysorbates, poloxamers) above critical micelle concentration Encapsulation within micellar structures
Vesicular Delivery Systems [2] Liposomes, niosomes, transfersomes Encapsulation in aqueous core or lipid bilayer
Solid Dispersions [2] Polymer carriers (e.g., PVP, PEG, HPMC) Conversion from crystalline to amorphous state
Chemical Modification Semi-Synthesis [4] Creation of prodrugs or analogues (e.g., salt formation, glycosylation) Alters the compound's inherent polarity and solvation energy
Advanced Extraction Combined Decoction (CD) [5] Boiling multiple herbs together Structure-dependent extraction; selective enhancement of certain compounds via herb-herb interaction

Proposed Experimental Workflow for this compound

Since a direct protocol for this compound is not available, you can build your methodology using the following workflow. This diagram outlines the key stages of a systematic approach to improve this compound's solubility:

G Start Start: this compound Solubility Enhancement Analysis Physicochemical Characterization Start->Analysis Strategy Select Enhancement Strategy Analysis->Strategy Based on properties Screening Excipient & Formulation Screening Strategy->Screening Prep Preparation of Prototype Screening->Prep Eval In-vitro Evaluation Prep->Eval Opt Optimize & Characterize Eval->Opt Refine based on results Opt->Strategy If targets not met

Phase 1: Pre-Formulation & Strategy Selection
  • Physicochemical Characterization: Determine this compound's inherent solubility, log P, pKa (if applicable), and crystallinity. This baseline is crucial for measuring improvement.
  • Strategy Selection: Based on the initial characterization and your project's goals (e.g., final dosage form), select one or more strategies from the table above for initial screening.
Phase 2: Prototype Development & In-Vitro Evaluation
  • Excipient Screening: Use techniques like phase diagram construction for nanoemulsions or solvent evaporation for solid dispersions to create initial prototypes.
  • Solubility & Dissolution Assessment:
    • Saturation Solubility Studies: Shake-flask method. Add an excess of this compound (or its prototype) to a suitable aqueous buffer (e.g., phosphate buffer saline, pH 7.4). Shake for a predetermined time (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C). Filter the solution and use a validated analytical method (e.g., HPLC-UV) to quantify the dissolved this compound [2].
    • Dissolution Testing: Use a USP dissolution apparatus. Compare the dissolution profile of the optimized this compound formulation against pure, unformulated this compound under the same conditions (e.g., 900 mL, pH 7.4, 37°C, 50-75 rpm). Withdraw samples at fixed time intervals, analyze, and plot the cumulative drug release over time.

Frequently Asked Questions (FAQs)

Q1: Why should I consider a combined decoction if my starting material is purified this compound? The combined decoction (CD) method is a preparation technique for crude herbal mixtures, where boiling multiple herbs together can selectively enhance the extraction of certain compounds [5]. If you are working with isolated this compound, this method is not directly applicable. The strategies in the table above are designed for single, purified compounds.

Q2: What are the most critical parameters for creating a stable nanoemulsion of this compound? The critical parameters include:

  • Selection of Components: The right combination of oil (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG 400) is vital for forming a stable system [2].
  • Optimization Steps: The order of mixing and the energy input method (e.g., vortexing, sonication, high-pressure homogenization) significantly impact droplet size and stability.
  • Stability Assessment: The formulation should be tested for physical stability (creaming, phase separation) and chemical stability (drug degradation) over time under different storage conditions.

Q3: Where can I find safety information on the excipients used in these formulations? Resources like the FDA's Inactive Ingredients Database (IIG), the European Medicines Agency (EMA) guidelines, and handbook monographs on pharmaceutical excipients are excellent sources for safety data, approved routes of administration, and concentration limits.

Important Troubleshooting Notes

  • Strategy is Compound-Specific: The optimal strategy and excipients for this compound must be determined empirically. A formulation that works for one natural product may not work for another.
  • Characterization is Key: Beyond solubility, thoroughly characterize your successful prototypes. This includes measuring particle size, zeta potential, morphology (e.g., via SEM/TEM), and solid-state properties (e.g., via DSC/XRD) to understand why a formulation works and to ensure its batch-to-batch reproducibility.

References

Bayogenin: Basic Information & Storage

Author: Smolecule Technical Support Team. Date: February 2026

Bayogenin is a laboratory chemical with the CAS Number 6989-24-8 [1]. The following table summarizes its key identifiers and the manufacturer's storage recommendations.

Property Description
Chemical Formula C₃₀H₄₈O₅ [1]
CAS Number 6989-24-8 [1]
Molecular Weight 488.7 g/mol [1]
Recommended Storage (Powder) -20°C [1]
Recommended Storage (in solvent) -80°C [1]
Container Keep container tightly sealed [1]
Environment Cool, well-ventilated area; protect from direct sunlight and ignition sources [1]

Stability Testing & Shelf-Life Determination

For a research compound like this compound, a formal stability program is essential to determine its shelf-life and ensure experimental integrity [2]. The core principle is to evaluate how the quality of a substance changes over time under the influence of environmental factors like temperature and humidity [2].

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a standard framework for stability testing [2]. A comprehensive study assesses chemical and physical properties at set timepoints under different storage conditions [2]:

  • Long-term studies: Conducted at the intended storage temperature (e.g., -20°C) to establish the shelf-life [2].
  • Accelerated studies: Conducted at elevated temperatures (e.g., 5°C ± 3°C or 25°C ± 2°C/60% RH ± 5% RH for a product intended to be stored at 5°C) to understand the impact of short-term excursions and project potential degradation [2].

The workflow below illustrates the key stages of a typical stability study program.

start Define Stability Program A Manufacture/Obtain Batches start->A B Package in Final Container A->B C Place Samples in Storage Chambers B->C D Long-Term Conditions (e.g., -20°C) C->D E Accelerated Conditions (e.g., 5°C) C->E F Test at Pre-defined Timepoints D->F E->F G Analyze Data & Assign Shelf-life F->G

Safety & Handling Guidelines

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1]. Please adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and suitable respirator to avoid inhalation. Use impervious clothing [1].
  • Handling: Avoid dust formation. Do not eat, drink, or smoke in the handling area. Wash skin thoroughly after handling [1].
  • Environmental Safety: Avoid release into the environment. Collect any spillage and dispose of contents/container at an approved waste disposal plant [1].

Frequently Asked Questions

Q1: What is the shelf-life of my this compound powder? Without specific stability data from the manufacturer, the shelf-life is unknown. For critical work, it is recommended to establish an in-house stability program. Store the material at the recommended -20°C and periodically check its identity and purity using techniques like HPLC or NMR to monitor stability over time.

Q2: What should I do if the storage freezer fails and my this compound is exposed to room temperature? The impact of temperature excursions is best understood with data from accelerated stability studies [2]. Without such data, the product should be considered potentially compromised. The extent of degradation will depend on the duration of the excursion and the compound's sensitivity. For important samples, analyze the material to confirm its integrity before use in experiments.

Q3: Can I store a stock solution of this compound? The manufacturer recommends storage at -80°C for this compound in a solvent [1]. The stability of solutions is generally lower than that of powders. It is crucial to determine the shelf-life of stock solutions under your chosen storage conditions (-80°C) through stability testing, as the solvent and concentration can significantly affect degradation rates.

References

Bayogenin 3-O-Cellobioside: Core Scientific Information

Author: Smolecule Technical Support Team. Date: February 2026

Bayogenin 3-O-cellobioside is a triterpenoid saponin, a class of compounds known for their diverse biological activities [1]. The following table summarizes its key characteristics based on current research.

Aspect Details from Research
Reported Activity Confers non-cultivar-specific defense against rice blast fungus (Pyricularia oryzae) [2].
Biological Context Identified as a novel anti-blast metabolite produced in rice in response to fungal infection [2].
Relevant Plant Source Studied in resistant rice cultivars (e.g., Pi_gm) upon pathogen challenge [2].
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) is effectively used for metabolomic profiling of similar saponins [3].

Technical FAQs for Experimental Work

Here are answers to potential technical questions, derived from the analysis of complex plant extracts containing similar compounds.

How can I resolve and quantify this compound cellobioside in a complex plant extract? Conventional analysis of LC-MS data can be challenging due to peak overlapping, baseline drift, and retention time shifts. A powerful solution is to use multi-way decomposition methods like PARAFAC2.

  • Application: PARAFAC2 can directly model raw LC-MS data without pre-processing steps like alignment. It successfully resolves and quantifies elusive peaks, including triterpenoid saponins like hederagenin cellobioside and oleanolic acid cellobioside, even when they are co-eluted or have low signal-to-noise ratios [3].
  • Workflow: The process involves dividing the total chromatogram into smaller intervals that contain a baseline and do not split peaks. Each interval is then modeled individually by PARAFAC2 with non-negativity constraints applied to the spectral and sample modes [3].

The diagram below illustrates this analytical workflow.

Start Start with Raw LC-MS Data Step1 Manually divide chromatogram into logical intervals Start->Step1 Step2 Model each interval using PARAFAC2 Step1->Step2 Step3 Apply non-negativity constraints in spectral and sample modes Step2->Step3 Step4 Resolve pure mass spectral and concentration profiles Step3->Step4 Step5 Identify and quantify target compounds Step4->Step5

What if my chromatographic peaks for saponins are poorly resolved? As shown in the workflow above, PARAFAC2 modeling is particularly suited for this issue. It handles severe chromatographic artifacts, including:

  • Retention time shifts between sample runs.
  • Strongly overlapping peaks of chemically similar compounds or isomers.
  • Baseline drifts and peaks with a low signal-to-noise ratio [3].

Key Takeaways for Your Research

  • Source Material is Key: Based on current knowledge, investigating this compound 3-O-cellobioside would require working with appropriate plant systems, such as specific rice cultivars that produce this compound in response to fungal infection [2].
  • Leverage Advanced Data Analysis: For accurate identification and quantification, especially in complex extracts, consider moving beyond basic peak detection software. Employing multi-way modeling techniques like PARAFAC2 can provide superior resolution of challenging peaks [3].

References

HPLC/UHPLC Methods for Sapogenin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes validated chromatographic conditions from recent studies for separating and quantifying sapogenins, including bayogenin. These can serve as a starting point for method development [1] [2].

Parameter Method 1: UHPLC-ELSD for Multiple Sapogenins Method 2: UHPLC-HRMS for Saponin Profiling
Analytical Technique Ultra-High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (UHPLC-ELSD) [1] UHPLC with High-Resolution Mass Spectrometry (UHPLC-HRMS) [2]
Stationary Phase C18 column [1] Information not specified in abstract; C18 is typical [2]
Mobile Phase Information not specified in abstract Information not specified in abstract
Key Application Separation and quantification of five sapogenins, including this compound, from plant extracts like white dead-nettle (Lamium album L.) [1]. Profiling of 22 saponins from eight sapogenins, including this compound, in wild spinach [2].
Quantitative Data Good recoveries (71% to 99%) for four investigated targets [1]. Identification and relative quantification in a complex mixture [2].

Troubleshooting Guide for HPLC Analysis

Here are common issues you may encounter during the HPLC purification and analysis of this compound, along with potential solutions.

Problem Possible Causes Solutions

| Peak Tailing | - Interaction of basic compounds with silanol groups on the stationary phase [3].

  • Inadequate buffering for acidic/basic analytes [4].
  • Column void or degradation [3]. | - Use high-purity silica (Type B) or polar-embedded phase columns [3].
  • Add a competing base like triethylamine to the mobile phase [3].
  • Ensure sufficient buffer capacity [3].
  • Replace the column if degraded [3]. | | Peak Fronting | - Column overload (too much sample) [3].
  • Sample dissolved in a solvent stronger than the mobile phase [3].
  • Channels in the column or a blocked frit [3]. | - Reduce the amount of sample injected [3].
  • Dissolve or dilute the sample in the starting mobile phase composition [3].
  • Replace the column or the pre-column frit [3]. | | Retention Time Shifts | - Inconsistent mobile phase preparation or composition [5].
  • Column aging or degradation [5].
  • Temperature fluctuations [4]. | - Prepare mobile phases consistently and accurately [5].
  • Ensure the column is fully equilibrated before analysis [5].
  • Use a column oven to maintain a stable temperature [4]. | | Broad Peaks | - Excessive extra-column volume in the system [3].
  • Detector response time (time constant) set too long [3].
  • Column degradation or a void at the inlet [4]. | - Use short, narrow-bore capillary connections [3].
  • Set the detector response time to be less than 1/4 of the narrowest peak's width [3].
  • Replace the column if necessary [4]. | | High Backpressure | - Clogged column frit or guard column [4] [5].
  • Blockage in the injector or in-line filter [4].
  • Precipitation of salts in the system [5]. | - Flush the column or reverse-flush it if possible [5].
  • Replace the guard column or in-line filter [4].
  • Ensure mobile phase components are compatible and well-mixed [5]. |

Frequently Asked Questions (FAQs)

1. What are the key advantages of using ELSD for detecting this compound? The Evaporative Light-Scattering Detector (ELSD) is highly useful for detecting non-chromophoric compounds like this compound, which lack a strong UV chromophore [1]. It works by nebulizing the column effluent and detecting the scattered light from the remaining solute particles, making its response independent of a compound's optical properties.

2. My this compound peak is co-eluting with another compound. How can I improve separation? To optimize selectivity (peak spacing), you can adjust the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile or methanol) to water. If the problem persists, consider trying a different type of C18 column or a column with an alternative selectivity (e.g., phenyl or pentafluorophenyl phases) [6] [3].

3. What are the best practices for sample preparation to protect my HPLC column? Always filter your samples through a compatible membrane (e.g., 0.45 µm or 0.22 µm) before injection to remove particulate matter that can clog the column frit [5]. Using a guard column is highly recommended as it acts as a sacrificial element, protecting the more expensive analytical column from contamination and extending its lifespan [5].

4. How can I confirm the identity of my purified this compound peak? Coupling HPLC to Mass Spectrometry (LC/MS) is the most definitive technique. Using a multiple reaction monitoring (MRM) method provides high sensitivity and specificity for confirming the identity of this compound in your sample by monitoring a specific parent ion and its characteristic fragment ion [1].

Key Workflow for this compound Purification & Analysis

The diagram below outlines the core process from sample preparation to analysis.

Plant Extract Plant Extract Acid Hydrolysis Acid Hydrolysis Plant Extract->Acid Hydrolysis Sapogenin Mixture Sapogenin Mixture Acid Hydrolysis->Sapogenin Mixture Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sapogenin Mixture->Solid-Phase Extraction (SPE) Clean-up HPLC/UHPLC Analysis HPLC/UHPLC Analysis Solid-Phase Extraction (SPE)->HPLC/UHPLC Analysis Detection (ELSD or MS) Detection (ELSD or MS) HPLC/UHPLC Analysis->Detection (ELSD or MS) Method Development & Optimization Method Development & Optimization HPLC/UHPLC Analysis->Method Development & Optimization If issues arise This compound Identification This compound Identification Detection (ELSD or MS)->this compound Identification Data Analysis & Quantification Data Analysis & Quantification Detection (ELSD or MS)->Data Analysis & Quantification Final Purified this compound Final Purified this compound Data Analysis & Quantification->Final Purified this compound Method Development & Optimization->HPLC/UHPLC Analysis

References

Bayogenin & Saponin Stock Solution: Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical steps for preparing a stable Bayogenin stock solution?

The key to a stable stock solution lies in the choice of solvent, storage temperature, and container.

  • Solvent: Use anhydrous DMSO for primary stock solutions. This compound has limited water solubility (C30H48O5), and DMSO is a common solvent for biological assays involving saponins [1].
  • Storage Temperature: For long-term stability, store frozen. Product specifications for this compound recommend -20°C for short-term (1 month) and -80°C for long-term (6 months) storage in a sealed container, protected from light and moisture [1].
  • Container: Use tightly sealed vials to prevent moisture absorption and solvent evaporation. Under these conditions, the solution is expected to be stable for at least 6 months [1].

Q2: I suspect my stock solution has degraded. How can I troubleshoot this?

Saponin degradation can occur due to temperature, enzymatic activity, or pH. The table below summarizes common issues and solutions.

Observation Possible Cause Troubleshooting Steps & Preventive Measures
Precipitation Solvent evaporation; temperature fluctuation; aqueous buffer incompatibility. Inspect vial seal; gently warm & vortex; avoid freeze-thaw cycles; filter (0.22µm) before use [1].
Loss of Activity Hydrolysis of glycosidic bonds; high storage temperature; extended storage. Verify storage temperature; create fresh stock; consider analytical HPLC to check purity [2] [3].
Color Change Oxidation; light exposure; contamination. Use fresh, anhydrous DMSO; aliquot under inert gas (N2); store in amber vials or dark [4] [2].

Q3: What are the safety precautions for handling this compound?

Always consult the Safety Data Sheet (SDS) for the specific batch. General hazards include:

  • Harmful if swallowed (H302) [4].
  • Very toxic to aquatic life with long-lasting effects (H410). Avoid release to the environment [4].
  • Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles. Avoid breathing dust/aerosols [4].

This workflow outlines the core process for preparing and handling a this compound stock solution:

Start Start: Prepare this compound Stock Solution S1 Weigh this compound powder (Use analytical balance in fume hood) Start->S1 S2 Dissolve in anhydrous DMSO to desired concentration S1->S2 S3 Vortex & sonicate until fully dissolved S2->S3 S4 Aliquot into sterile, tightly-sealed vials S3->S4 S5 Label vials with details: Compound, Concentration, Date, Initials S4->S5 Storage Storage & Handling S5->Storage T1 Store aliquots at: -20°C (1 month) or -80°C (6 months) Storage->T1 T2 Thaw single aliquot before use, keep on ice T1->T2 T3 Avoid repeated freeze-thaw cycles T2->T3 T4 Perform quality control: Check for precipitation/discoloration T3->T4 End Proceed to experimental use (Dilute in assay buffer as needed) T4->End

Key Experimental Considerations

For your research on this compound, which is noted as a glycogen phosphorylase inhibitor and a triterpenoid saponin, keep these points in mind [5] [1]:

  • Biological Activity: When diluting the DMSO stock into aqueous assay buffers, be aware that the final DMSO concentration should typically be kept below 0.1-1% to avoid cellular toxicity or non-specific effects.
  • Positive Controls: Depending on your experimental goal (e.g., investigating glycogen metabolism or plant immunity), you might consider citing relevant studies that use this compound or its derivatives, such as This compound 3-O-cellobioside in rice blast resistance [6].
  • Analytical Methods: If you need to quantify this compound or check purity in a mixture, HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) or UPLC/Q-TOF MS are standard and reliable techniques for analyzing saponins which lack strong chromophores [7] [3].

References

Bayogenin metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common challenges researchers face, derived from general metabolite identification studies [1] [2].

  • FAQ 1: Why is it so challenging to comprehensively identify all metabolites from a compound like bayogenin in biological systems? The main reasons are molecular complexity and technical limitations. A single compound can generate numerous metabolites through various pathways (like hydrolysis or oxidation), making it difficult to catch them all [2]. Additionally, metabolites often exist at very low concentrations and can have poor UV absorption, posing significant challenges for detection and semi-quantification using mass spectrometry [2].

  • FAQ 2: How does the disease state of a research model affect metabolite absorption and identification? Pathological conditions can significantly alter how a substance is metabolized and distributed. For example, a study on Achyranthes bidentata (which contains triterpenoids) in a rat stroke model found that cerebral ischemia increased the number of prototype components entering brain tissue, likely due to a compromised blood-brain barrier. Conversely, fewer metabolites were absorbed into the plasma of diseased models compared to healthy ones [1].

  • FAQ 3: What are the best analytical techniques and data processing strategies for identifying unknown metabolites? The most powerful approach is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) [1] [3]. For data processing, a combination of software and manual techniques is most effective. Key strategies include using multiple data processing software platforms, applying background subtraction from control samples, mass loss filtering, and feature ion extraction to thoroughly discover metabolites [2].

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended solutions based on established metabolomics workflows [1] [3] [2].

Problem Possible Causes Recommended Solutions
Low abundance metabolites undetectable Low dosage; low ionization efficiency; high background interference. Use high-sensitivity HRMS; concentrate samples during preparation; employ background subtraction and feature ion extraction in data processing [1] [2].
Inability to identify metabolite structures Software cannot process novel or complex structures (e.g., cyclic peptides); lack of reference standards. Combine software prediction with manual data interpretation; use high-resolution MS/MS to elucidate fragmentation patterns [2].
Inconsistent semi-quantification of metabolites Ionization efficiency differences; complexity of multi-charged ions. Use the monoisotopic peak of multi-charged ions for consistency; be aware that mass peak area may not reflect true relative abundance [2].
Failure to detect key metabolites Use of an inappropriate in vitro experimental system. Select a relevant system based on the compound: liver S9/hepatocytes for <1000 Da molecules, kidney S9/homogenate for >1000 Da, and simulated intestinal fluid for oral drugs [2].
Poor chromatographic separation Complex biological matrix; suboptimal LC method. Optimize the UHPLC/HPLC gradient and column to better separate complex mixtures of metabolites [1] [3].

Experimental Protocols

Here is a detailed methodology for identifying metabolites in biological samples, adapted from a study on Achyranthes bidentata [1].

Protocol: Identification of Prototype Components and Metabolites in Plasma and Brain Tissue using UHPLC-HR-MS

  • Sample Preparation:

    • Animal Administration: Orally administer the test compound (e.g., plant extract containing this compound) to animal models (e.g., Sprague Dawley rats).
    • Sample Collection: At designated time points, collect plasma and tissues of interest (e.g., brain).
    • Biofluid Processing: Centrifuge blood to obtain plasma.
    • Tissue Homogenization: Homogenize brain tissue in an appropriate buffer.
    • Metabolite Extraction: Precipitate proteins with organic solvent (e.g., methanol or acetonitrile), vortex, and centrifuge.
    • Concentration: Dry the resulting supernatant under a nitrogen stream and reconstitute the residue in a solvent compatible with LC-MS analysis.
  • Instrumentation and Analysis:

    • Technique: Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS).
    • Example Platform: UHPLC system coupled with a Q Exactive Orbitrap mass spectrometer.
    • Data Acquisition: Run samples in both positive and negative ion modes to capture a wide range of metabolites. Collect full-scan MS data and data-dependent MS/MS scans for structural elucidation.
  • Data Processing:

    • Use software like Progenesis QI, Compound Discoverer, or similar platforms to process raw MS data.
    • Accurately identify compounds by multidimensional matching: retention time, precise mass, secondary fragmentation patterns, and isotope distribution.
    • Compare data against metabolic databases (e.g., HERB) and existing literature.
    • Characterize absorbable prototype components and metabolites by comparing chromatograms of dosed samples with blank control samples.

Metabolite Identification Workflow

The following diagram illustrates the core experimental and computational workflow for metabolite identification.

cluster_0 cluster_1 Sample Sample Preparation LCMS LC-HRMS Analysis Sample->LCMS RawData Raw Data Acquisition LCMS->RawData Processing Data Processing RawData->Processing ID Metabolite Identification Processing->ID Report Reporting ID->Report ExpWorkflow Experimental Workflow CompWorkflow Computational Workflow

This workflow provides a reliable framework, though you may need to adapt specific steps like sample collection sites (e.g., liver, urine) and data processing parameters for this compound [1] [2].

A Final Note on Application

I hope this technical support center provides a solid foundation for your research. The challenges and solutions outlined here, while not this compound-specific, are central to metabolite identification work. The most critical step is often selecting the correct in vitro experimental system that best mirrors your compound's expected metabolic pathway [2].

References

Computational Protocols for Enhancing Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The process for enhancing Bayogenin's binding affinity is iterative, relying heavily on computational tools before moving to experimental validation. The workflow below outlines the key stages.

G Start Start: this compound-Protein Complex (PDB ID: 3EU7 for BRCA2) MD Molecular Dynamics Simulation (200 ns) Start->MD Analyze Analyze Simulation Trajectory (RMSD, H-bonds, RMSF) MD->Analyze MMGBSA Binding Affinity Calculation (MMGBSA/MMPBSA) Analyze->MMGBSA Redesign Ligand & Protein Redesign (Structure-Based or AI) MMGBSA->Redesign Validate Re-dock & Re-simulate Validate Improvement Redesign->Validate Validate->MD Needs Improvement End Promising Candidate Proceed to Experimental Assay Validate->End

Diagram 1: Workflow for Improving this compound Binding Affinity

Detailed Experimental Protocols

Protocol 1: Molecular Dynamics (MD) Simulation for Stability Analysis

This protocol assesses the stability of the this compound-protein complex over time, identifying flexible regions that could be targeted for redesign [1].

  • 1. System Preparation:

    • Obtain the initial this compound-protein structure from docking studies (e.g., this compound-BRCA2, PDB 3EU7) [1].
    • Use a tool like pdb4amber to remove water molecules and add missing hydrogen atoms.
    • Solvate the complex in a TIP3P water box, ensuring a minimum 10 Å distance between the protein and box edge.
    • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
  • 2. Simulation Parameters:

    • Use the AMBER or CHARMM force fields.
    • Employ the Particle Mesh Ewald (PME) method for handling long-range electrostatic interactions.
    • Conduct energy minimization in two steps: first with restraints on the solute, then without restraints.
    • Gradually heat the system from 0 to 300 K over 50 ps under constant volume (NVT ensemble).
    • Equilibrate the system for another 100 ps under constant pressure (NPT ensemble) at 1 atm.
    • Run the production simulation for 200 ns, saving atomic coordinates every 10 ps [1].
  • 3. Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate for the protein backbone and the ligand to assess overall stability. A stable RMSD plateau indicates a well-equilibrated system.
    • Root Mean Square Fluctuation (RMSF): Calculate per-residue to identify highly flexible regions near the binding site that may impact affinity.
    • Hydrogen Bonds: Use criteria of a donor-acceptor distance < 3.5 Å and an angle > 120°. Identify consistent H-bonds critical for binding.

Protocol 2: MMGBSA for Binding Free Energy Calculation

This method provides a more reliable estimate of binding affinity than docking scores alone [2].

  • 1. Trajectory Preparation:

    • Use the equilibrated trajectory from the MD simulation. Ensure the trajectory is stripped of water and ions for analysis.
  • 2. MMGBSA Calculation:

    • Use the MMPBSA.py module in AMBER or similar tools in GROMACS.
    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
    • Calculate energies for 100-500 snapshots evenly extracted from the stable phase of the MD trajectory (e.g., from 50-200 ns).
    • Use the GB model (e.g., OBC, GB-Neck2) for implicit solvation. The dielectric constants are typically set to 1 for the solute and 80 for the solvent.
  • 3. Energy Component Analysis:

    • Analyze the components of the binding free energy: van der Waals (ΔE_vdw), electrostatic (ΔE_ele), polar solvation (ΔG_GB), and non-polar solvation (ΔG_SA) energies.
    • Per-residue decomposition: Identify which individual amino acid residues contribute most significantly to the binding energy, highlighting potential hotspots for mutagenesis.

This advanced protocol uses AI to redesign the protein for improved binding, relying only on sequence and ligand information [3].

  • 1. Input Preparation:

    • Protein Sequence: Obtain the FASTA sequence of the target protein (e.g., BRCA2).
    • Ligand SMILES: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
  • 2. Model Execution:

    • Input the protein sequence and ligand SMILES into the ProteinReDiff framework [3].
    • The model uses a diffusion-based process to stochastically mask amino acids and generate new protein sequences optimized for higher binding affinity with this compound.
    • The output includes a new protein sequence, its predicted structure, and the ligand's predicted pose.
  • 3. Validation:

    • Perform blind docking of this compound to the newly designed protein structure to predict the new binding site and pose.
    • Re-run a shorter MD simulation (50-100 ns) and MMGBSA calculation on the new complex to validate the predicted improvement in binding affinity.

Troubleshooting FAQs

Q1: Our MD simulation shows a high RMSD for the ligand. What does this indicate? A1: A continuously rising or fluctuating this compound RMSD suggests the ligand is not stably bound. This could be due to an inaccurate initial docking pose or a genuinely weak binding affinity.

  • Solution: First, re-inspect the initial docking results and the simulation setup. Consider running multiple independent simulations to see if the behavior is consistent. If instability persists, it strongly indicates that the current this compound scaffold or its binding mode needs optimization before further analysis [1].

Q2: Why is there a discrepancy between a good docking score and a poor MMGBSA binding free energy? A2: Docking scores are computationally efficient but often approximate, primarily evaluating shape complementarity and a simplified energy function. MMGBSA is more rigorous as it incorporates solvation effects and conformational entropy (to some extent) based on MD sampling.

  • Solution: Trust the MMGBSA result over the docking score. The MMGBSA result is a better predictor because it accounts for dynamic effects and solvation [2].

Q3: How can we improve this compound's binding affinity based on simulation data? A3: Use the detailed energy breakdown from your MMGBSA and per-residue decomposition analysis.

  • Strategy 1 (Ligand Optimization): If the per-residue decomposition shows a strong interaction with a specific residue (e.g., a hydrogen bond with a serine), consider synthesizing this compound analogs that strengthen this interaction (e.g., introducing a group that forms an additional H-bond or a cationic-π interaction).
  • Strategy 2 (Protein Optimization): If using an AI tool like ProteinReDiff, input the key residues identified by MMGBSA as "hotspots" to guide the AI in focusing its redesign efforts around that specific region of the binding pocket [3].

Comparative Analysis of Key Methods

The table below summarizes the core computational techniques discussed.

Method Primary Use Key Outputs Relative Computational Cost Key Advantage
Molecular Docking Initial pose prediction & virtual screening Binding pose, docking score (e.g., -9.3 kcal/mol for this compound-BRCA2 [1]) Low High-speed screening of large compound libraries
Molecular Dynamics (MD) Assess stability & dynamics of complex RMSD, RMSF, Hydrogen bonding patterns [1] Very High Provides time-evolving, dynamic view of binding
MMGBSA Calculate binding free energy ΔG_bind, energy component breakdown [2] High (requires MD) More accurate affinity prediction than docking
AI-Based Redesign (ProteinReDiff) Redesign protein for better ligand binding New protein sequence/structure, improved affinity [3] Medium (post-training) Works from sequence alone; enables scaffold hopping

Key Technical Takeaways

  • Prioritize MMGBSA over Docking Scores: For critical affinity assessments, always use the more rigorous MMGBSA method on MD trajectories, as docking scores alone can be misleading [2].
  • Leverage AI for Novel Solutions: If traditional ligand modification hits a dead end, AI-based protein redesign offers a powerful alternative to discover non-intuitive protein sequences that bind this compound with higher affinity [3].
  • Focus on Decomposition: The most critical step for improving affinity is the per-residue decomposition analysis from MMGBSA, which pinpoints the exact atomic interactions to target for engineering.

References

Bayogenin assay IC50 interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding IC50

What is IC50? IC50 (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor needed to reduce a given biological activity by half. IC50 values are typically expressed as molar concentration and are a standard metric in pharmacological research to compare the potency of different compounds [1] [2].

How is IC50 Calculated? IC50 values are determined by constructing a dose-response curve. Here are common methods for calculation [1] [3]:

Method Description Key Consideration
Linear Regression Plots concentration (x) against response (y) and fits a straight line. Simple but often a poor fit for biological data. IC50 = (0.5 - b) / a
Log Transformation Uses the logarithm of the concentration for the x-axis. This often results in a better, straighter fit for dose-response data. A common and practical approach.
Four-Parameter Logistic Model Fits data to a sigmoidal curve defined by four parameters: Min, Max, IC50, and Hill coefficient. Considered the gold standard for accuracy. Model: Y = Min + (Max - Min) / (1 + (X/IC50)^Hill coefficient)

Bayogenin Activity Data

Based on the current literature, here is a summary of the known IC50 values for this compound:

Assay / Target IC50 Value Experimental Context & Notes
Rabbit Muscle Glycoprotein a (RMGPa) 68 µM In vitro enzymatic assay. This is the primary activity data for this compound [4].
Human Recombinant COX-2 > 40 µM Assay in baculovirus-infected Sf21 cells, measuring decrease in PGE2 formation. Classified as "moderate" inhibitory activity [4].

Critical Factors for IC50 Interpretation

The IC50 value from a single experiment does not tell the whole story. The following factors can significantly influence the result and its interpretation, which is crucial for troubleshooting.

Factor Impact on IC50 & Troubleshooting Considerations

| Assay Conditions | IC50 is highly dependent on experimental conditions. Key variables include:

  • Substrate Concentration: Competitive inhibition leads to higher IC50 with increased substrate [2] [5].
  • Cell Line & Passage Number: Biological activity can vary [5].
  • Inhibitor Pre-incubation Time Troubleshooting Tip: Strictly standardize all protocols within your lab and note any deviations. | | Data Analysis Method | Using different parameters (e.g., percent inhibition vs. percent control) or software can yield different IC50 values from the same raw data [5]. Troubleshooting Tip: Validate your calculation method with known inhibitors and always report the method used. | | Inhibition Constant (Ki) | IC50 is a functional measure, not a direct indicator of binding affinity. Use the Cheng-Prusoff equation to estimate the absolute inhibition constant (Ki), especially for competitive inhibitors [2]. |

Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the IC50 of a compound like this compound, from assay setup to data interpretation. This can serve as a foundational guide for your experimental protocols.

G Start Start IC50 Assay Prep Prepare inhibitor serial dilutions Start->Prep Cells Plate cells or prepare enzyme Prep->Cells Treat Treat with inhibitor and substrate Cells->Treat Incubate Incubate Treat->Incubate Measure Measure response (e.g., enzyme activity) Incubate->Measure Curve Plot dose-response curve Measure->Curve Fit Fit data using 4-parameter logistic model Curve->Fit Calculate Calculate IC50 value Fit->Calculate End Report IC50 Calculate->End

Frequently Asked Questions

Q1: My dose-response curve has a poor fit (low R²). What could be the cause? A poor fit can arise from several issues. First, check the quality of your serial dilutions; even small errors in concentration can distort the curve. Second, ensure you have enough data points, especially around the anticipated IC50 region, to properly define the sigmoidal shape. Finally, biological replicates are essential to account for natural variability, as a single run can be noisy [1] [5].

Q2: Why can't I directly compare IC50 values from different publications? IC50 values are not absolute constants. Differences in assay systems (e.g., cell type, substrate concentration, incubation time) and data analysis methods between laboratories can lead to significant variation [5]. Always compare values within the context of a single, standardized experiment.

Q3: What is the difference between IC50, EC50, and Ki?

  • IC50: The concentration that gives 50% inhibition of a process.
  • EC50: The concentration that produces 50% of the maximum stimulatory or effective response [2].
  • Ki: The absolute inhibition (binding) constant, representing the affinity of an inhibitor for its target. It is derived from the IC50 but is a more fundamental property [2].

A Note on Available Information

The information presented is based on the current search results. A significant limitation is that while general IC50 methodologies are well-documented, specific, detailed experimental protocols for assaying this compound were not available. The provided data on this compound's activity is also limited to two specific enzymatic targets.

References

Bayogenin 3-O-cellobioside vs other saponins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antifungal Activity at a Glance

The table below summarizes the experimental findings for Bayogenin 3-O-cellobioside and other relevant antifungal metabolites identified in rice.

Metabolite Name Class Pathogen Tested Experimental Model Key Findings on Efficacy Proposed Mechanism of Action
This compound 3-O-cellobioside [1] Triterpenoid saponin Pyricularia oryzae (rice blast) In vitro spore germination & appressorium formation assays; in vivo rice cultivars Level in infected rice directly correlated with resistance; crude extracts from resistant cultivars inhibited germination & appressorium formation [1]. Not fully elucidated; data suggests role in broad, non-cultivar specific resistance [1].
Spireoside [2] Flavonoid (apigenin-7-glucoside) Magnaporthe oryzae (rice blast), sheath blight pathogen In vitro spore germination & appressorium formation assays; in vivo rice disease control Most pronounced efficacy among 9 candidate flavonoids; effective against sheath blight [2]. Disruption of fungal cell membrane integrity, inhibiting spore germination and appressorium formation [2].
Other Saponins (Broad Context) [3] Triterpene saponins Various (general context) Literature review / Patent information General biological properties include fungicidal, anti-viral, and anti-mutagen activities [3]. Varies by specific saponin structure and target pathogen.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the key methodologies from the cited studies.

Protocol for this compound 3-O-cellobioside Bioassay [1]
  • Pathogen and Inoculum: Pyricularia oryzae strain Guy11 conidia were harvested and a suspension prepared.
  • Plant Material: Both susceptible (e.g., CO39, LTH) and resistant (e.g., Pi-gm, Pi-4b) rice cultivars were used.
  • Treatment:
    • Crude Extract Preparation: Metabolites were extracted from inoculated rice seedling leaves with methanol.
    • In Vitro Assay: Conidial suspensions were prepared using the crude leaf extracts and placed on hydrophobic coverslips to induce appressorium formation.
    • In Vivo Confirmation: Leaf and sheath tissues were inoculated with spore suspensions to observe infectious development.
  • Analysis: Inhibition of spore germination and appressorium formation was assessed microscopically and compared to controls (water and methanol). Metabolite levels were correlated with resistance attributes via metabolomic profiling.
Protocol for Spireoside Bioassay [2]
  • Metabolite Identification: Metabolomic analysis was conducted on blast-resistant and susceptible rice varieties post-inoculation with M. oryzae. Spireoside was one of nine differentially accumulated flavonoids identified.
  • Efficacy Screening: The antifungal activity of candidate flavonoids was tested.
  • Mechanism of Action Investigation:
    • Spore germination and appressorium formation assays were performed in the presence of spireoside.
    • The impact on fungal cell membrane integrity was assessed, likely using membrane integrity dyes.
  • Specificity Test: Researchers checked if spireoside could induce rice immunity in the absence of the pathogen.

Integrated Defense Pathway in Rice

The following diagram synthesizes how these defensive metabolites function within the broader context of the rice plant's response to blast fungus, integrating information from multiple studies [1] [4] [5].

rice_blast_defense cluster_saponins Saponins & Specialized Metabolites cluster_other_defenses Other Defense Responses M_oryzae_infection M. oryzae Infection PTI PAMP-Triggered Immunity (PTI) M_oryzae_infection->PTI ETI Effector-Triggered Immunity (ETI) M_oryzae_infection->ETI SignalingCascade Signaling Cascade PTI->SignalingCascade ETI->SignalingCascade DefenseGeneActivation Defense Gene Activation SignalingCascade->DefenseGeneActivation PR_Genes PR Gene Expression SignalingCascade->PR_Genes Hormonal Hormonal Signaling (SA, JA, ET) SignalingCascade->Hormonal Antioxidants Antioxidant System (SOD, CAT, POD) SignalingCascade->Antioxidants MetaboliteBiosynthesis Defensive Metabolite Biosynthesis DefenseGeneActivation->MetaboliteBiosynthesis This compound This compound 3-O-cellobioside MetaboliteBiosynthesis->this compound Spireoside Spireoside MetaboliteBiosynthesis->Spireoside OtherSMs Other Phytoalexins & SMs MetaboliteBiosynthesis->OtherSMs FungalGrowth Inhibition of Fungal Growth This compound->FungalGrowth Correlates with SporeGermination Inhibition of Spore Germination & Appressorium Spireoside->SporeGermination Disrupts membrane PR_Genes->FungalGrowth Antioxidants->FungalGrowth

Key Research Implications and Future Directions

  • This compound 3-O-cellobioside is highlighted as a broad-spectrum, resistance-correlated metabolite rather than a directly assayed antifungal agent. Its value lies in being a biomarker and a potential tool for engineering durable resistance in cereals [1].
  • Spireoside presents a more direct antifungal agent with a clearly demonstrated mechanism (membrane disruption) and efficacy against multiple diseases [2].
  • The research gap is evident: no study directly pits these compounds against each other under standardized conditions. Future work should focus on comparative bioassays to quantify IC50 values for spore germination and appressorium formation, and synergy studies to see if they can be combined for enhanced, durable resistance.

References

Comparative IC₅₀ Data of Glycogen Phosphorylase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various inhibitors, providing a direct comparison of their in vitro potency.

Inhibitor Name IC₅₀ Value Experimental Model Additional Notes
Bayogenin [1] 68 μM Rabbit Muscle Glycogen Phosphorylase a (RMGPa) Natural triterpenoid saponin; moderate inhibitory activity.
Glycogen Phosphorylase Inhibitor (CAS 648926-15-2) [2] 53 nM Glycogen Phosphorylase (GP) Cell-permeable, AMP-competitive; also inhibits glucagon-induced glycogenolysis in hepatocytes (IC₅₀ = 380 nM).
4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid (Compound 4j) [3] 74 nM Not specified in detail (from novel class of GP inhibitors) Binds to the allosteric AMP site.
1,4-dideoxy-1,4-D-arabinitol (DAB) [4] 740 nM Pig Liver Glycogen Phosphorylase a (GPa) Acts as a glucose analogue.
CP-320,626 [4] 2.39 μM Pig Liver Glycogen Phosphorylase a (GPa) Binds to a distinct indole site; properties are kinetically distinct from glucose analogues.

Biological Context and Mechanism of Action

Glycogen phosphorylase (GP) is a key enzyme that controls the rate-limiting step of glycogenolysis, breaking down glycogen into glucose-1-phosphate [5]. Its activity is regulated by allosteric effectors and reversible phosphorylation [5] [6].

  • Inactive Form (Phosphorylase b): Can be activated by allosteric modulators like AMP [6].
  • Active Form (Phosphorylase a): Can be inhibited by glucose and glucose-6-phosphate [5] [6].

Inhibitors can target different sites on the enzyme:

  • Allosteric AMP site: Targeted by compounds like the one referenced in [3].
  • Glucose analogue site: Targeted by inhibitors like DAB [4].
  • Other novel sites: Such as the "indole site" targeted by CP-320,626 [4].

The following diagram illustrates the regulatory pathways controlling glycogen phosphorylase activity and the points where inhibitors intervene.

glycogen_pathway Glucagon Glucagon Kinase Phosphorylase Kinase Glucagon->Kinase Activates Insulin Insulin Phosphatase Protein Phosphatase-1 Insulin->Phosphatase Activates PhosphorylaseB Phosphorylase b (Less Active) PhosphorylaseA Phosphorylase a (Active) Kinase->PhosphorylaseA Phosphorylation Phosphatase->PhosphorylaseB Dephosphorylation AMP AMP AMP->PhosphorylaseB Allosteric Activation Glucose Glucose Glucose->PhosphorylaseA Promotes Inactivation Inhibitors Inhibitors Inhibitors->PhosphorylaseB Inhibit Inhibitors->PhosphorylaseA Inhibit

Experimental Methodology Overview

While the search results confirm the quantitative data, the exact protocols are embedded in the primary literature. Here is a generalized workflow for a standard GP inhibition assay, inferred from the context of the search results.

experimental_flow EnzymePrep Enzyme Preparation (Purified RMGPa or Liver GPa) Incubation Reaction Incubation (Enzyme + Inhibitor + Substrate/Buffer) EnzymePrep->Incubation PrepInhibitor Prepare Inhibitor (Serially diluted in DMSO) PrepInhibitor->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Measurement Product Measurement (e.g., Glucose-1-Phosphate) ReactionStop->Measurement DataAnalysis Data Analysis (IC₅₀ Calculation) Measurement->DataAnalysis

Key Methodological Details from Search Results:

  • Enzyme Source: Assays commonly use purified Rabbit Muscle Glycogen Phosphorylase a (RMGPa) [1] or pig/human liver isoforms [4].
  • Inhibitor Solubility: Synthetic inhibitors are often first dissolved in DMSO (e.g., 25 mg/mL) [2].
  • Activity Measurement: The assay direction is critical. Inhibitor potency can differ significantly when measuring glycogen breakdown (glycogenolysis) versus synthesis [4].
  • Data Gaps: The available search results confirm IC₅₀ values but do not provide full experimental details such as substrate concentrations, buffer composition, incubation time, or the specific method used to quantify the reaction product.

Research Implications and Conclusion

  • Natural vs. Synthetic Inhibitors: this compound serves as a useful natural product lead compound, while synthetic inhibitors offer significantly higher potency for therapeutic development [2] [1] [3].
  • Therapeutic Potential: Potent GP inhibitors are investigated for type 2 diabetes management by reducing excessive hepatic glucose production [5].
  • Informer Decision-Making: this compound provides a moderate-activity benchmark for natural products. For highly potent effects, synthetic inhibitors are superior, though they may have more complex synthesis and different safety profiles.

References

Bayogenin 3-O-cellobioside: Activity Against Rice Blast Fungus

Author: Smolecule Technical Support Team. Date: February 2026

The primary evidence for the antifungal activity of a Bayogenin compound comes from a 2020 study investigating resistance to rice blast disease (Pyricularia oryzae).

  • Experimental Findings: The research discovered that This compound 3-O-cellobioside is a pathogen-induced metabolite in rice. A key finding was that its accumulation levels in infected rice plants directly correlated with the resistance attributes of different rice cultivars; resistant cultivars accumulated higher levels of this compound [1].
  • Antifungal Activity Assessment: Crude leaf extracts from pre-inoculated resistant rice seedlings, which contained this saponin, demonstrated a clear inhibitory effect on the critical early stages of fungal infection. They significantly reduced the germination of fungal spores and the formation of appressoria (the infectious structure that allows the fungus to penetrate the plant) [1].
  • Proposed Role: The study suggests that this saponin contributes to non-cultivar-specific resistance and that engineering its expression in crops could be a sustainable disease management strategy [1].

Comparative Efficacy of Other Plant-Derived Antifungal Compounds

For a broader perspective, the table below summarizes the experimentally determined efficacy of other plant-derived fungicides against fungal pathogens, as reported in other studies. Please note that these compounds and test organisms are different from the this compound study, so direct comparisons of potency should be avoided.

Compound Source Tested Pathogen Minimum Inhibitory Concentration (MIC) Key Experimental Findings
Allicin Garlic Batrachochytrium salamandrivorans Not specified in snippet Showed the greatest efficacy (lowest MIC) among tested compounds against zoospores [2].
Curcumin Turmeric Batrachochytrium salamandrivorans Not specified in snippet Demonstrated efficacy against zoospores, second only to allicin [2].
Thymol Thyme Batrachochytrium salamandrivorans Not specified in snippet Effective at inhibiting and killing zoospores [2].
6-Gingerol Ginger Batrachochytrium salamandrivorans Not specified in snippet Effective at inhibiting and killing zoospores [2].
Spireoside Rice (Metabolite) Magnaporthe oryzae (Rice Blast) Not specified in snippet Inhibited spore germination and appressorium formation by disrupting cell membrane integrity; also controlled sheath blight [3].

Experimental Protocol for Antifungal Assessment

The methodologies from the cited studies provide insight into common protocols for evaluating antifungal efficacy of plant metabolites.

  • In vitro Antifungal Bioassay: The activity of this compound 3-O-cellobioside was inferred from tests where crude leaf extracts from infected resistant rice plants were used to prepare spore suspensions of P. oryzae. The inhibition of spore germination and appressorium formation was assessed on hydrophobic coverslips, with mock treatments and extracts from uninfected plants serving as controls [1].
  • Broth Microdilution Method: For the pure compounds tested against B. salamandrivorans, a standard broth microdilution method in cell culture plates was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). This involves exposing the fungal zoospores to a dilution series of the compound and then assessing viability through cell viability assays and agar plate growth trials [2].
  • Metabolomic Analysis: The discovery of this compound 3-O-cellobioside involved a metabolomic approach. Researchers inoculated resistant and susceptible rice cultivars with the pathogen and used UPLC-TOF mass spectrometry to profile metabolites. Differentially accumulated metabolites were identified through data filtering and KEGG compound enrichment analysis [1].

Proposed Mechanism of Action

The available studies suggest that these plant-derived compounds can disrupt fungal pathogens through multiple mechanisms. The following diagram synthesizes the potential mechanisms based on the cited research.

G PlantMet Plant Metabolite (e.g., this compound 3-O-cellobioside, Spireoside) Spore Fungal Spore PlantMet->Spore Disrupts Germ Spore Germination PlantMet->Germ Inhibits Appressor Appressorium Formation PlantMet->Appressor Inhibits Membrane Fungal Cell Membrane PlantMet->Membrane Disrupts Integrity Spore->Germ Germ->Appressor Inhibit Inhibition of Infectious Growth Appressor->Inhibit Membrane->Inhibit

This diagram illustrates the key inhibitory effects on the fungal life cycle as suggested by the research:

  • This compound 3-O-cellobioside and spireoside interfere with the early, critical stages of infection: spore germination and the formation of the penetration structure, the appressorium [1] [3].
  • For spireoside, a more specific mechanism was identified: it acts by disrupting the integrity of the fungal cell membrane [3]. It is plausible that this compound 3-O-cellobioside, being a saponin, may also interact with membrane components, though this was not explicitly confirmed in the study [1].

Research Summary and Future Directions

  • Current Evidence Gap: A direct, quantitative comparison of this compound's efficacy (e.g., its MIC) against other plant-derived antifungals for the same pathogen is not available in the current literature. The existing data supports its role in plant resistance but does not yet provide the full pharmacokinetic or broad-spectrum potency profile desired for drug development.
  • Suggested Research Focus: To advance this potential, future work should focus on:
    • Purifying the compound for standardized in vitro testing.
    • Determining its MIC/MFC against a panel of human and plant fungal pathogens.
    • Elucidating its precise molecular target and mechanism of action.
    • Evaluating its toxicity and bioavailability in mammalian models if human therapeutic use is considered.

References

Summary of Computational Evidence for Bayogenin

Author: Smolecule Technical Support Team. Date: February 2026

Target Protein Cancer / Condition Context Predicted Binding Affinity (kcal/mol) Comparison Drug & Affinity Key Findings / Proposed Mechanism
BRCA2 [1] Triple-Negative Breast Cancer (TNBC) [1] -9.3 [1] Olaparib (FDA-approved drug) [1] Stronger binding than Olaparib in molecular docking; complex stable in 200ns simulation [1]
PALB2 [1] Triple-Negative Breast Cancer (TNBC) [1] -8.7 [1] Olaparib (FDA-approved drug) [1] Stronger binding than Olaparib in molecular docking; complex stable in 200ns simulation [1]
Hexokinase 2 (HK2) [2] Cancer Metabolism (Multiple Types) [2] -9.4 [2] Glucose-6-Phosphate (natural substrate, -6.5) [2] Proposed as a "mitocan" to inhibit glycolysis and induce apoptosis; stable in 100ns simulation [2]
MAPK-1 [3] Oral Submucous Fibrosis (Potentially Malignant) [3] -9.7 [3] Information not provided Identified as a top-binding phytochemical from Centella asiatica in network pharmacology study [3]

Detailed Experimental Protocols from Computational Studies

The predictive data for Bayogenin was generated using established computational biology workflows. Here are the detailed methodologies from the key studies:

  • Molecular Docking Protocol (to assess binding)

    • Protein Preparation: The 3D structures of target proteins (e.g., BRCA2, PALB2, HK2) were retrieved from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and polar hydrogen atoms and Kollman charges were added before saving in the pdbqt format [1] [2].
    • Ligand Preparation: The 3D structure of this compound was obtained from databases like PubChem in SDF format, then converted and energy-minimized using the MMFF94 force field [1].
    • Docking Execution: Docking simulations were performed using software such as AutoDock Vina. The grid box was carefully set to encompass the known active site of the protein, and the docking procedure was often validated by re-docking a native ligand to ensure accuracy [1] [2].
  • Molecular Dynamics (MD) Simulation Protocol (to assess complex stability)

    • System Setup: The docked this compound-protein complex was solvated in a water box (e.g., using TIP3P water model) and neutralized by adding counterions [1] [2].
    • Simulation Run: The system was subjected to MD simulations for a significant period (e.g., 100 to 200 nanoseconds). This process, performed using software like GROMACS, calculates the movements of every atom over time, simulating a more realistic biological environment [1] [2].
    • Stability Analysis: The stability of the complex was evaluated by analyzing metrics such as Root Mean Square Deviation (RMSD), which measures structural changes, and Root Mean Square Fluctuation (RMSF), which measures flexibility. Consistent, low fluctuations indicate a stable interaction [1] [2].
  • Network Pharmacology Workflow

    • Target Prediction: Potential protein targets of this compound and other phytochemicals from a source plant (e.g., Centella asiatica) were predicted using specialized databases [3].
    • Network Analysis: A Protein-Protein Interaction (PPI) network was constructed from the predicted targets. Key hub proteins, like MAPK-1 and TGF-β1, were identified based on their numerous connections within the network, suggesting their critical role in the therapeutic effect [3].
    • Pathway Enrichment: The hub proteins were then analyzed to identify which biological pathways (e.g., MAPK signaling pathway, pathways in cancer) they are involved in, providing a systems-level view of the potential mechanism of action [3].

Proposed Signaling Pathways and Workflow

The computational studies suggest this compound may exert anticancer effects through a multi-targeted approach. The following diagram synthesizes these proposed mechanisms into a unified signaling pathway.

G cluster_path1 DNA Damage Response Pathway cluster_path2 Cancer Metabolism (Warburg Effect) cluster_path3 Cell Signaling & Proliferation This compound This compound BRCA2 BRCA2 This compound->BRCA2 PALB2 PALB2 This compound->PALB2 Hexokinase 2 (HK2) Hexokinase 2 (HK2) This compound->Hexokinase 2 (HK2) MAPK-1 MAPK-1 This compound->MAPK-1 DNA Repair & Genomic Stability DNA Repair & Genomic Stability Cell Survival & Proliferation Cell Survival & Proliferation Impaired DNA Repair Impaired DNA Repair BRCA2->Impaired DNA Repair PALB2->Impaired DNA Repair Genomic Instability Genomic Instability Impaired DNA Repair->Genomic Instability Cancer Cell Death Cancer Cell Death Genomic Instability->Cancer Cell Death Glycolysis Inhibition Glycolysis Inhibition Hexokinase 2 (HK2)->Glycolysis Inhibition Reduced Energy (ATP) Reduced Energy (ATP) Glycolysis Inhibition->Reduced Energy (ATP) Altered Apoptosis Signaling Altered Apoptosis Signaling Glycolysis Inhibition->Altered Apoptosis Signaling Inhibited Proliferation Inhibited Proliferation Reduced Energy (ATP)->Inhibited Proliferation Altered Apoptosis Signaling->Cancer Cell Death Modulation of MAPK Signaling Modulation of MAPK Signaling MAPK-1->Modulation of MAPK Signaling Altered Gene Expression Altered Gene Expression Modulation of MAPK Signaling->Altered Gene Expression Effects on Proliferation & Survival Effects on Proliferation & Survival Altered Gene Expression->Effects on Proliferation & Survival

The diagram above illustrates how computational studies propose that this compound simultaneously targets multiple crucial processes in cancer cells [1] [2] [3]. The experimental workflow to move from these computational predictions to validated drug candidate is outlined below.

G Start Computational Discovery (Current Status for this compound) Step1 1. In Vitro Validation (Cell-Based Assays) Start->Step1 Identifies promising candidates Step2 2. In Vivo Validation (Animal Studies) Step1->Step2 Confirms activity in living systems Step3 3. Lead Optimization & Preclinical Development Step2->Step3 Guides refinement of drug properties Step4 4. Clinical Trials (Human Studies) Step3->Step4 Final assessment of safety & efficacy

Research Status and Next Steps

It is important to interpret these findings within the current research context:

  • Promising but Preliminary: The computational data for this compound is highly promising, showing strong and stable binding to several high-value anticancer targets. This makes it an excellent candidate for further investigation [1] [2] [3].
  • The Validation Gap: As the workflow shows, the crucial next step is experimental validation. The predictions from docking and simulations need to be confirmed through in vitro and in vivo studies to demonstrate actual biological activity, efficacy, and safety [4].
  • Comparison with Other Compounds: this compound was compared favorably against FDA-approved drugs like Olaparib in silico [1]. Other natural compounds like andrographolide and asiatic acid were also identified as strong HK2 binders in the same study as this compound [2].

References

Chemical and Biological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and research findings for both triterpenoids.

Feature Arjunolic Acid (AA) Bayogenin
Chemical Structure Pentacyclic triterpenoid with a hexameric A-ring. Can be modified to a pentameric A-ring with an enal moiety [1]. Pentacyclic triterpenoid. Structurally very similar to AA, often mentioned as a related compound [2].
Primary Natural Sources Bark of Terminalia arjuna [1] [3]. Ziziphus jujuba (Jujube), Quillaja saponaria (Soapbark tree), Alfalfa [4] [5].

| Reported Anticancer Mechanisms | - Induces cell-cycle arrest (G0/G1 and G2/M phases) [1] [6].

  • Inhibits cancer cell migration (wound closure) [1].
  • Acts synergistically with Gemcitabine [1].
  • Induces ROS-mediated cell death [6]. | - Induces apoptosis and generates ROS [4].
  • Disrupts mitochondrial membrane potential [4].
  • In-silico studies show strong binding to BRCA2 and PALB2, key proteins in DNA repair, with binding energies of -9.3 kcal/mol and -8.7 kcal/mol, respectively [7]. | | Other Documented Bioactivities | - Potent antioxidant and organoprotective (e.g., cardiotoxicity, nephrotoxicity) [3].
  • Antidiabetic, antimicrobial, anti-inflammatory [3]. | - Anti-inflammatory via NF-κB pathway modulation [4].
  • Hepatoprotective and antioxidant [4].
  • Modulates lipid metabolism (PPAR pathways, AMPK activation) [4].
  • Glycogen phosphorylase inhibitor (IC₅₀: 53-103 μmol/L) [2]. | | Key Research & Selectivity | - Derivative AA-9 showed better selectivity for tumor cells over non-tumor cells [6].
  • Derivative 26 showed good selectivity between malignant cells and non-malignant fibroblasts [1].
  • Demonstrated in vivo non-toxicity at lower doses [1]. | - Preliminary data suggests low cytotoxicity to normal cells and a favorable safety margin [4].
  • Research is more preliminary, with strong in-silico predictions but less extensive experimental validation in complex disease models [4] [7]. |

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.

  • Synthesis and Evaluation of Arjunolic Acid Derivatives [1]

    • Derivative Synthesis: A series of novel AA derivatives were designed and synthesized. Modifications included the introduction of an α,β-unsaturated carbonyl moiety (Michael acceptor) in the A-ring, coupled with alterations at the C-28 position (e.g., conversion to amides or esters).
    • In Vitro Cytotoxicity Screening: Compounds were evaluated for their ability to inhibit cell viability across a panel of human cancer cell lines, including pancreatic (PANC-1), colon (HT-29), melanoma, and lung cancers, as well as a non-tumor fibroblast cell line (BJ) for selectivity assessment.
    • Mechanism of Action Studies (for lead compound 26):
      • Cell Cycle Analysis: Treated PANC-1 cells were analyzed using flow cytometry to determine DNA content and cell cycle distribution.
      • Wound Healing Assay: A confluent monolayer of PANC-1 cells was scratched to create a "wound". Closure of this wound was monitored microscopically over time in the presence of the compound.
      • Synergy Studies: PANC-1 cells were co-treated with the AA derivative and the standard chemotherapeutic agent Gemcitabine. Combination indices were calculated to assess synergistic effects.
    • In Vivo Toxicity Assessment: A preliminary pharmacological study was conducted in vivo (animal model) to evaluate the acute toxicity of the lead compound at various doses.
  • In-Silico Screening of this compound for Triple-Negative Breast Cancer (TNBC) [7]

    • Ligand Preparation: The 3D chemical structure of this compound was retrieved from the PubChem database and prepared using the MMFF94 force field for energy minimization.
    • Protein Target Selection: High-penetrance genes and apoptotic proteins implicated in TNBC (e.g., BRCA2 (PDB: 3EU7), PALB2 (PDB: 2W18)) were selected. Their 3D structures were obtained from the Protein Data Bank (PDB).
    • Active Site Prediction: The binding pockets on the target proteins were predicted using the ProteinPlus web server.
    • Molecular Docking: Docking simulations were performed using AutoDockTools 4.2.6 to predict the binding orientation and affinity (binding energy in kcal/mol) of this compound within the active site of each protein. The docking protocol was validated by redocking known ligands.
    • Molecular Dynamics (MD) Simulations: The stability of the top-ranked protein-Bayogenin complexes (e.g., with BRCA2 and PALB2) was further evaluated using 200 ns MD simulations, analyzing parameters like root mean square deviation (RMSD) and hydrogen bonding.

Multitarget Mechanisms in Cancer

The following diagram illustrates the key signaling pathways and cellular processes through which Arjunolic Acid derivatives and this compound are reported to exert their anticancer effects, highlighting their multitarget potential.

G cluster_0 Reported Molecular Targets & Processes cluster_1 Resulting Anticancer Effects AA Arjunolic Acid (AA) Derivatives SubTarget1 Cell Cycle Regulation AA->SubTarget1 SubTarget2 Apoptosis Induction AA->SubTarget2 SubTarget5 Reactive Oxygen Species (ROS) AA->SubTarget5 Bayo This compound Bayo->SubTarget2 SubTarget3 Metabolic Reprogramming Bayo->SubTarget3 SubTarget4 DNA Repair Machinery Bayo->SubTarget4 Bayo->SubTarget5 Effect1 Cell Cycle Arrest (G0/G1, G2/M Phases) SubTarget1->Effect1 Effect2 Activation of Apoptotic Pathways SubTarget2->Effect2 Effect3 Inhibition of Glycolysis & HIF-1 Signaling SubTarget3->Effect3 Effect4 Inhibition of DNA Repair (e.g., via BRCA2/PALB2) SubTarget4->Effect4 Effect5 Oxidative Stress & Cell Death SubTarget5->Effect5

This diagram visualizes how Arjunolic Acid derivatives and this compound target multiple, interconnected hallmarks of cancer, supporting their potential as multi-targeted therapeutic agents.

Conclusion and Research Outlook

  • Arjunolic Acid currently presents a more advanced and compelling profile for anticancer drug development. The body of evidence is robust, extending from sophisticated semi-synthetic derivative programs to detailed in vitro and in vivo mechanistic and safety studies [1] [6].
  • This compound remains in a more preliminary, discovery-phase stage. Its promise is highlighted by strong in-silico predictions and early mechanistic data on its anti-inflammatory and pro-apoptotic effects [4] [7]. However, it lacks the same depth of experimental validation, especially regarding synthetic optimization and efficacy in complex disease models.

For research planning, focusing on the semi-synthetic modification strategies applied to Arjunolic Acid could be highly fruitful, while investigations into this compound represent an opportunity for groundbreaking in vitro and in vivo validation of its computationally predicted potential.

References

×

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

488.35017463 Da

Monoisotopic Mass

488.35017463 Da

Heavy Atom Count

35

Wikipedia

Bayogenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Last modified: 08-15-2023

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